1,2-Difluoro-3-methyl-4-nitrobenzene
Description
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Properties
IUPAC Name |
1,2-difluoro-3-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMLBEQUDLHJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677402 | |
| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-35-9 | |
| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Difluoro-3-methyl-4-nitrobenzene synthesis protocols
An In-Depth Technical Guide to the Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of complex organic molecules. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the reaction's principles, ensuring both reproducibility and safety in the laboratory setting. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and outline the necessary validation steps.
Introduction and Strategic Importance
This compound, systematically known as 2,3-Difluoro-4-nitrotoluene, is a substituted nitroaromatic compound. The presence of fluorine atoms and a nitro group makes it a versatile building block in medicinal and materials chemistry. Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The nitro group serves as a key functional handle, readily convertible to an amine, which opens pathways for a multitude of subsequent chemical transformations.
The most direct and industrially scalable route to this compound is the electrophilic aromatic substitution, specifically the nitration, of the commercially available precursor, 2,3-difluorotoluene. The success of this synthesis hinges on controlling the regioselectivity of the nitration to favor the formation of the desired isomer.
Mechanistic Rationale: The Basis of Regioselectivity
The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The reaction is typically mediated by a mixture of concentrated nitric acid and sulfuric acid, which in concert generate the potent electrophile, the nitronium ion (NO₂⁺).[2]
The core challenge in the synthesis of this compound is directing the incoming nitronium ion to the correct position on the 2,3-difluorotoluene ring. The final substitution pattern is dictated by the cumulative electronic and steric effects of the substituents already present: the methyl group and the two fluorine atoms.
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, making it more susceptible to electrophilic attack. It is a strong ortho, para-director.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom and deactivates the ring through induction. However, due to its lone pairs, it donates electron density through resonance, making it an ortho, para-director.[2]
When considering the available positions for nitration on 2,3-difluorotoluene (C4, C5, C6), the directing effects synergize to strongly favor one outcome.
-
Position 4: This position is para to the activating methyl group and ortho to the fluorine at C3. This alignment of directing effects makes it the most electronically favorable site for electrophilic attack.
-
Position 5: This position is meta to the methyl group and para to the fluorine at C2. It is less favored.
-
Position 6: This position is ortho to the activating methyl group but is flanked by both the methyl group and the C2-fluorine, resulting in significant steric hindrance.
Therefore, the nitration of 2,3-difluorotoluene is predicted to yield This compound as the major product.
Caption: Directing effects on the 2,3-difluorotoluene ring.
Detailed Synthesis Protocol
This protocol is a robust procedure derived from established methods for aromatic nitration.[3][4] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents and Materials
| Reagent/Material | Role | Typical Equivalents | Purity |
| 2,3-Difluorotoluene | Starting Material | 1.0 | >98% |
| Concentrated Sulfuric Acid | Catalyst & Dehydrating Agent | 2.0 - 3.0 | 98% |
| Concentrated Nitric Acid | Nitrating Agent | 1.1 - 1.5 | 70% |
| Ice | Quenching | - | - |
| Dichloromethane (DCM) | Extraction Solvent | - | ACS Grade |
| Saturated NaHCO₃ solution | Neutralizing Wash | - | - |
| Brine | Aqueous Wash | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - | - |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.5 equivalents).
-
Cool the flask in an ice/salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the stirred sulfuric acid via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 10 °C. This step is critical for safety and to prevent unwanted side reactions.
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and has stabilized at 0-5 °C, add 2,3-difluorotoluene (1.0 equivalent) dropwise through the dropping funnel.
-
Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C during the addition. The reaction is exothermic.[3]
-
After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction mixture slowly warm to room temperature. Continue stirring for 1-3 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice and water with stirring. This will quench the reaction and precipitate the crude product.[3]
-
Transfer the resulting slurry to a separatory funnel.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product, a yellow solid or oil, can be purified by either recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to isolate the pure this compound isomer.[3]
-
Validation and Quality Control
A successful synthesis is validated by rigorous characterization of the final product to confirm its identity and purity.
-
Spectroscopic Analysis:
-
¹H NMR & ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool to confirm the regiochemistry of the product. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will definitively establish the substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₅F₂NO₂; MW: 173.12 g/mol ).[5]
-
-
Chromatographic Analysis:
-
GC/HPLC: To determine the purity of the final compound and quantify any isomeric impurities. Commercial grades typically require >98% purity.[1]
-
-
Physical Properties:
-
Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.
-
By adhering to this protocol and its underlying principles, researchers can reliably and safely synthesize this compound, a key building block for advanced chemical discovery.
References
1,2-Difluoro-3-methyl-4-nitrobenzene chemical properties and structure
An In-depth Technical Guide to 1,2-Difluoro-3-methyl-4-nitrobenzene
Abstract
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block for novel pharmaceutical and agrochemical agents. The strategic placement of two fluorine atoms, a methyl group, and a nitro group on the benzene ring imparts a unique reactivity profile, dominated by susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of its structure, properties, synthesis, and chemical behavior, with a focus on mechanistic principles and practical applications for research and development professionals.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of sound scientific research. This compound is a distinct isomer within the difluoronitrotoluene family.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1422193-81-4 | [1] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=CC=C1F)F)--INVALID-LINK--[O-] | N/A |
Note: Data for this specific isomer is limited. Properties of related isomers, such as 1,2-Difluoro-4-methyl-5-nitrobenzene, are often used for estimation and are cited accordingly.
Molecular Structure
The structure features a benzene ring substituted with four different groups. The electronic properties of these substituents are critical to understanding the molecule's reactivity.
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Nitro Group (-NO₂): A powerful electron-withdrawing group (both by induction, -I, and resonance, -M). It strongly deactivates the ring towards electrophilic attack but is a potent activator for nucleophilic aromatic substitution.
-
Fluorine Atoms (-F): Highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). They are excellent leaving groups in nucleophilic aromatic substitution reactions.
-
Methyl Group (-CH₃): An electron-donating group (by induction, +I, and hyperconjugation) that activates the ring towards electrophilic substitution.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: 2D Structure of this compound.
Synthesis and Manufacturing
The most direct and industrially viable route to this compound is through the electrophilic nitration of the corresponding precursor, 1,2-difluoro-3-methylbenzene.
Synthetic Protocol: Electrophilic Nitration
This reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
Step-by-Step Methodology:
-
Reactor Preparation: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel is charged with concentrated sulfuric acid (H₂SO₄, ~2 molar equivalents).
-
Cooling: The sulfuric acid is cooled to a temperature between -10°C and 0°C using a circulating chiller. This is a critical step to control the exothermic reaction and prevent over-nitration.
-
Substrate Addition: 1,2-difluoro-3-methylbenzene (1 molar equivalent) is added slowly to the cooled sulfuric acid while maintaining the temperature.
-
Nitrating Mixture: Concentrated nitric acid (HNO₃, ~1.1 molar equivalents) is added dropwise via the dropping funnel. The rate of addition is carefully controlled to keep the internal temperature below 5°C. The formation of the nitronium ion is the causal agent for the subsequent aromatic substitution.
-
Reaction Monitoring: The reaction is stirred at 0-5°C for 1-2 hours. Progress is monitored by a suitable analytical technique, such as GC-MS or TLC, to confirm the consumption of the starting material.
-
Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Work-up: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} Caption: General workflow for the synthesis of the target compound via nitration.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the powerful activating effect of the nitro group towards Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms serve as excellent leaving groups.
The SNAr Mechanism
The SNAr reaction is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.
-
Step 1 (Addition): A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a fluorine atom. This position is electronically favorable due to the strong electron-withdrawing effect of the nitro group, which can stabilize the resulting negative charge. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex . The resonance delocalization of the negative charge onto the oxygen atoms of the nitro group is the key stabilizing factor that makes this pathway accessible.
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group (F⁻). This step is typically fast.
The rate of reaction is generally higher for nucleophilic attack at the C1 position (ortho to the nitro group) than the C2 position (meta to the nitro group). This is because the negative charge in the Meisenheimer complex can be delocalized directly onto the nitro group when the attack is ortho (or para), which is a more significant stabilizing effect.[3] The inductive effect of the second fluorine atom further increases the electrophilicity of the ring, enhancing reactivity compared to singly-fluorinated nitrobenzenes.[4]
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4", arrowhead="open"];
} Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Research and Drug Development
Substituted fluoronitrobenzenes are crucial intermediates in medicinal chemistry. The difluoro-nitroaromatic motif is a common starting point for the synthesis of kinase inhibitors and other targeted therapeutics. The fluorine atoms provide a handle for introducing various nucleophiles (amines, thiols, alcohols), allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
While specific drugs derived from the title compound are not prominent in the literature, its structural class is highly relevant. For example, similar building blocks are used to construct complex heterocyclic systems that can bind to the ATP pocket of protein kinases, a common strategy in oncology drug discovery.
Safety, Handling, and Storage
Disclaimer: The following information is based on data for structurally similar compounds, such as other difluoronitrotoluene and fluoronitrobenzene isomers. A specific Safety Data Sheet (SDS) for CAS 1422193-81-4 should be consulted before handling.
Hazard Identification
Compounds of this class are generally considered hazardous.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[2][5] | P261, P270, P280 |
| Skin Irritation | Causes skin irritation.[2][6] | P264, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[2][6] | P280, P305+P351+P338 |
| Target Organ Toxicity | May cause respiratory irritation or damage to organs through prolonged exposure.[5][6] | P260, P312 |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Lab Coat: A standard laboratory coat is required.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a specialized chemical intermediate with a highly predictable and useful reactivity profile. Its primary value lies in its susceptibility to nucleophilic aromatic substitution, enabling the facile introduction of a wide range of functional groups. This property makes it, and compounds of its class, valuable tools for medicinal chemists and researchers in the synthesis of complex molecular targets. A thorough understanding of its electronic properties and adherence to strict safety protocols are essential for its effective and safe utilization in a laboratory setting.
References
- 1. 1422193-81-4|1,2-Difluoro-4-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lobachemie.com [lobachemie.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to 1,2-Difluoro-3-methyl-4-nitrobenzene for Advanced Research Applications
This technical guide provides an in-depth analysis of the spectroscopic properties of 1,2-Difluoro-3-methyl-4-nitrobenzene, a compound of interest in drug development and materials science. Given the limited availability of direct experimental data, this document leverages established spectroscopic principles and data from analogous compounds to present a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this molecule effectively.
The structure of this guide is designed to be intuitive and practical, focusing on the causality behind experimental choices and ensuring that the described protocols are self-validating. Each section is dedicated to a specific spectroscopic technique, offering a blend of theoretical background, detailed experimental workflows, predicted data with in-depth interpretation, and illustrative diagrams.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The presence of two adjacent fluorine atoms, a methyl group, and a nitro group creates a distinct electronic environment, leading to characteristic signals in various spectroscopic analyses. The electron-withdrawing nature of the nitro group and the fluorine atoms, combined with the electron-donating effect of the methyl group, results in a complex interplay of shielding and deshielding effects observable in NMR spectroscopy. The vibrational modes of the molecule, influenced by these functional groups, will be evident in the Infrared (IR) spectrum. Finally, the molecule's mass and fragmentation patterns in mass spectrometry will be determined by its elemental composition and the relative stability of its fragments upon ionization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Expertise & Experience: The Rationale Behind IR Analysis
For a substituted nitrobenzene derivative like this compound, IR spectroscopy is invaluable for confirming the presence of the key functional groups: the nitro group (NO₂), the carbon-fluorine (C-F) bonds, the aromatic ring (C=C), and the methyl group (C-H). The positions of the aromatic C-H bending vibrations can also provide clues about the substitution pattern.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
A reliable IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Predicted IR Spectral Data
The following table summarizes the predicted characteristic IR absorption bands for this compound based on known functional group absorption regions.
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2960-2850 | Methyl C-H Stretch | Medium |
| ~1610-1590 | Aromatic C=C Stretch | Medium-Strong |
| ~1550-1520 | Asymmetric NO₂ Stretch | Strong |
| ~1360-1330 | Symmetric NO₂ Stretch | Strong |
| ~1250-1100 | C-F Stretch | Strong |
| ~850-800 | Aromatic C-H Bend (out-of-plane) | Medium-Strong |
Interpretation: The most prominent peaks are expected to be the strong absorptions from the asymmetric and symmetric stretching of the nitro group and the C-F stretching vibrations. The presence of bands in the aromatic C-H and C=C stretching regions will confirm the benzene core, while the aliphatic C-H stretching will indicate the methyl group.
Experimental Workflow: IR Spectroscopy
A Technical Guide to the Physical and Chemical Properties of 2,3-Difluoro-1-methyl-4-nitrobenzene
Abstract: This document provides a comprehensive technical overview of 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS No. 932373-72-3), a halogenated and nitrated aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Due to the unique electronic properties conferred by its substituents, this molecule serves as a versatile building block for more complex chemical structures.[1] This guide details its core physical and chemical properties, outlines its reactivity profile, presents standardized protocols for its characterization, and provides essential safety and handling information for laboratory professionals. The content herein is synthesized from established chemical data and is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.
Compound Identification and Core Properties
2,3-Difluoro-1-methyl-4-nitrobenzene, also known as 2,3-Difluoro-4-nitrotoluene, is a substituted benzene derivative.[2] Its structure is characterized by a toluene backbone with two fluorine atoms at the 2 and 3 positions and a nitro group at the 4 position. This specific arrangement of electron-withdrawing groups (fluorine, nitro) and an electron-donating group (methyl) dictates its chemical behavior.
Table 1: Compound Identifiers and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2,3-difluoro-1-methyl-4-nitrobenzene | [2][3] |
| CAS Number | 932373-72-3 | [2][4] |
| Molecular Formula | C₇H₅F₂NO₂ | [2][4][5] |
| Molecular Weight | 173.12 g/mol | [2][4] |
| Canonical SMILES | CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])F)F | [2] |
| InChIKey | DQKUCXAFYAIKFJ-UHFFFAOYSA-N | [2][3] |
| Topological Polar Surface Area | 45.8 Ų | [2][4] |
| XLogP3 | 2.3 | [2][6] |
Physical Properties
The physical state of 2,3-Difluoro-1-methyl-4-nitrobenzene at ambient temperature is described as a yellow to orange or brown solid or liquid, suggesting its melting point is near room temperature.[3] While specific, experimentally determined melting and boiling points are not widely reported in the literature, the properties of analogous compounds can provide a reasonable estimation. For instance, the related compound 2-Fluoro-4-nitrotoluene is a solid with a melting point of 31-35 °C.[7][8]
Due to its polar nitro group and aromatic core, the compound is expected to have limited solubility in water but should be readily soluble in common organic solvents like dichloromethane, ethanol, and acetone, a characteristic shared by similar fluoro-nitro-aromatic compounds.[9]
Table 2: Summary of Physical Properties
| Property | Observation / Data | Source |
|---|---|---|
| Physical Form | Yellow to Orange to Brown Solid or Liquid | [3] |
| Melting Point | Data not available; likely near room temperature. | |
| Boiling Point | Data not available. |
| Solubility | Expected to be insoluble in water; soluble in organic solvents. |[9] |
Given the absence of a definitive melting point in the literature, experimental determination is a critical first step in verifying the purity and identity of a sample.
Chemical Properties and Reactivity
The chemical nature of 2,3-Difluoro-1-methyl-4-nitrobenzene is dominated by the interplay of its functional groups. The potent electron-withdrawing effects of the nitro group and the two fluorine atoms deactivate the benzene ring towards electrophilic substitution. Conversely, these same groups strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr) reactions.
The nitro group, being para to the methyl group and ortho to a fluorine atom, significantly lowers the electron density of the aromatic ring, particularly at the carbon atoms bearing the fluorine substituents. This makes them susceptible to displacement by nucleophiles. This reactivity profile makes the compound a valuable intermediate for introducing complex substituents onto the benzene scaffold, a common strategy in the synthesis of pharmaceuticals and functional materials.[10]
Proposed Synthetic Pathway
While specific synthesis routes for this exact isomer are not detailed in readily available literature[4], a logical and widely practiced method for its preparation would be the direct nitration of 2,3-difluorotoluene. This reaction typically employs a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The diagram below illustrates the proposed workflow for this synthesis.
Caption: Proposed workflow for the synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene.
Spectroscopic Characterization
To unambiguously confirm the structure and assess the purity of 2,3-Difluoro-1-methyl-4-nitrobenzene, a suite of spectroscopic techniques is essential. While public databases indicate the existence of spectral data[11], the following outlines the expected outcomes and their significance.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. The spectrum should show a singlet for the methyl (CH₃) protons and distinct signals in the aromatic region for the two protons on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of unique carbon environments. The spectrum will show signals for the methyl carbon and the seven distinct carbons of the aromatic ring. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is crucial for fluorinated compounds. It will show two distinct signals for the two non-equivalent fluorine atoms, with coupling patterns that can help confirm their relative positions.
-
IR (Infrared) Spectroscopy: This method identifies functional groups. Key expected peaks include strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively, as well as C-F stretching bands.
-
MS (Mass Spectrometry): This technique determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (~173.0288 Da), confirming its elemental composition.[2]
The following diagram outlines a standard workflow for the analytical characterization of the synthesized compound.
Caption: Standard workflow for the spectroscopic characterization of a chemical compound.
Safety, Handling, and Storage
As with any nitroaromatic compound, proper safety protocols must be strictly followed when handling 2,3-Difluoro-1-methyl-4-nitrobenzene. The available safety data indicates several hazards.[3]
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety glasses or goggles.[12]
-
Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors or dust.[5][13]
-
Exposure Avoidance: Avoid all contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[13][14]
-
Housekeeping: Clean up any spills immediately using appropriate absorbent materials and dispose of waste in a sealed, labeled container.[14]
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
The recommended storage temperature is room temperature.[3]
Experimental Protocols
The following protocols describe standard, self-validating procedures for characterizing the fundamental properties of the title compound.
Protocol 1: Determination of Melting Point
Objective: To determine the melting point range of a solid sample, which serves as a key indicator of purity. A pure substance will have a sharp melting range (typically < 2 °C).
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely crush a small amount of the solid on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height). Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Begin heating the apparatus at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Protocol 2: General Procedure for Spectroscopic Analysis
Objective: To prepare a sample of the compound for analysis by NMR, IR, and MS to confirm its identity and purity.
Methodology:
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
-
-
IR Sample Preparation (ATR Method):
-
Place a small, solvent-free amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the infrared spectrum.
-
-
MS Sample Preparation (GC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the compound from any impurities before it enters the mass spectrometer for analysis.
-
References
- 1. Cas 932373-72-3,2,3-Difluoro-1-Methyl-4-nitrobenzene | lookchem [lookchem.com]
- 2. 2,3-Difluoro-1-methyl-4-nitrobenzene | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Difluoro-1-methyl-4-nitrobenzene | 932373-72-3 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy 2,3-Difluoro-1-methyl-4-nitrobenzene | 932373-72-3 [smolecule.com]
- 6. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]
- 8. 2-Fluoro-4-nitrotoluene 98 1427-07-2 [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-Difluoro-1-Methyl-4-nitrobenzene(932373-72-3) 1H NMR [m.chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
A Comprehensive Technical Guide to 1,2-Difluoro-3-methyl-4-nitrobenzene for Advanced Research and Development
This guide provides an in-depth exploration of 1,2-difluoro-3-methyl-4-nitrobenzene, a key intermediate in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and chemical properties, synthesis protocols, and its applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.
Section 1: Core Compound Identification and Properties
IUPAC Name and SMILES String
The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.
-
IUPAC Name: this compound
-
SMILES (Simplified Molecular Input Line Entry System): FC1=C(F)C(C)=CC(N(=O)=O)=C1
The SMILES string provides a linear notation of the molecule's structure, which is crucial for computational chemistry and database searches.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for designing reaction conditions, purification procedures, and for understanding the compound's pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₂ | PubChem |
| Molecular Weight | 173.12 g/mol | PubChem |
| Appearance | Colorless to light yellow solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, acetone, and methylene chloride. | [1] |
Section 2: Synthesis of this compound
The synthesis of this compound typically involves the nitration of a corresponding difluoromethylbenzene precursor. The choice of nitrating agent and reaction conditions is critical to achieve high yield and selectivity, minimizing the formation of unwanted isomers.
Representative Synthetic Protocol: Nitration of 2,3-Difluorotoluene
A common and effective method for the synthesis of this compound is the nitration of 2,3-difluorotoluene.
Reaction:
A representative synthetic route.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 2,3-difluorotoluene.
-
Cooling: The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is added dropwise to the stirred solution of 2,3-difluorotoluene. The rate of addition is carefully controlled to keep the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Quenching: Once the reaction is complete, the mixture is slowly poured onto crushed ice with vigorous stirring.
-
Extraction: The product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Use of a Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.
-
Low-Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
-
Aqueous Workup: The quenching and washing steps are essential to remove the strong acids and other water-soluble impurities from the reaction mixture.
Section 3: Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the presence of the nitro group and the two fluorine atoms on the aromatic ring. These functional groups make it a versatile building block in organic synthesis.
Key Reactions
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group and fluorine atoms activate the aromatic ring towards nucleophilic attack. One or both of the fluorine atoms can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone for introducing diverse functionalities into the molecule.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C). The resulting aniline derivative is a key intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and dyes.
Primary reaction pathways.
Applications in Drug Discovery and Development
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: The difluoronitrobenzene moiety can be found in the core structure of various kinase inhibitors, which are a critical class of drugs for cancer therapy.
-
Antimicrobial Agents: The unique electronic properties of the fluorinated and nitrated benzene ring can be exploited to design novel antimicrobial compounds.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can facilitate the penetration of the blood-brain barrier, making this scaffold attractive for the development of drugs targeting the CNS.
The nitroimidazole scaffold, a related structural motif, has a long and successful history in drug discovery, leading to several life-saving drugs for infectious diseases and cancer.
Section 4: Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic and methyl protons. |
| ¹³C NMR | Resonances for the seven carbon atoms in the molecule, with characteristic shifts for the carbons attached to fluorine and the nitro group. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |
| IR Spectroscopy | Characteristic absorption bands for the C-F bonds, the nitro group (symmetric and asymmetric stretching), and the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Section 5: Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
A Guide to the Discovery and Enduring Impact of Fluorinated Nitroaromatic Compounds
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The introduction of fluorine into nitroaromatic scaffolds has profoundly influenced modern chemistry, leading to pivotal advancements in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of the discovery, synthetic evolution, and mechanistic principles of fluorinated nitroaromatic compounds, offering field-proven insights for today's researchers.
Dawn of a New Chemistry: Early Discoveries and Foundational Syntheses
While the history of organofluorine chemistry began with the isolation of elemental fluorine by Henri Moissan in 1886, the journey to selectively incorporate this reactive element into aromatic systems was a gradual one.[1][2] Early attempts were often fraught with challenges due to the extreme reactivity of fluorinating agents.[1]
A significant breakthrough came with the work of Belgian chemist Frédéric Swarts in 1892, who developed a method for halogen exchange, now known as the Swarts fluorination.[3][4][5][6][7] This process, which involves treating chlorinated compounds with metal fluorides like antimony trifluoride, provided one of the first reliable pathways to organofluorine compounds.[3][4][7]
Although initially focused on alkyl halides, the principles of halogen exchange laid the groundwork for future aromatic fluorination. The first synthesis of a fluoroaromatic compound via nucleophilic halogen exchange was reported by Gottlieb in 1936, who used potassium fluoride (KF) to displace chlorine.[1] This set the stage for the development of one of the most crucial industrial methods for producing fluorinated nitroaromatics.
A landmark compound in this class, 1-fluoro-2,4-dinitrobenzene, also known as Sanger's reagent, was prepared as early as 1904.[8] However, its profound significance was not realized until 1945, when Frederick Sanger utilized it to determine the N-terminal amino acids of insulin.[8][9][10] This application revolutionized protein chemistry and earned Sanger the Nobel Prize, cementing the importance of fluorinated nitroaromatics in the biochemical sciences.[9]
The Halex Process: Industrial-Scale Synthesis and Mechanistic Underpinnings
The most significant leap in the production of fluorinated nitroaromatics was the development of the Halex process , a term derived from "halogen exchange".[11][12] This industrial method involves the nucleophilic aromatic substitution (SNAr) of a chloro- or bromo-substituent with fluoride.[13][14]
The reaction is powerfully enabled by the presence of one or more nitro groups on the aromatic ring. These strong electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[15][16][17] This stabilization is most effective when the nitro groups are positioned ortho or para to the leaving group (the halogen).[15][17][18] A nitro group in the meta position offers no such resonance stabilization, rendering the compound largely unreactive under these conditions.[17][18]
Causality in Experimental Design: Why the Halex Process Works
-
Activation: The electron-withdrawing nitro groups are essential. They create a significant partial positive charge on the carbon atom bearing the halogen, making it highly electrophilic and susceptible to attack by the fluoride nucleophile.[15]
-
Solvent Choice: The process requires hot (150–250 °C) polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.[11] These solvents are crucial because they effectively solvate the potassium cation of the KF salt, leaving a poorly solvated, "naked," and therefore highly nucleophilic, fluoride anion.
-
Fluoride Source: Anhydrous potassium fluoride is the most common fluoride source due to its cost-effectiveness.[11] However, for less reactive substrates, more soluble and reactive fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (TBAF) may be employed.[11][14]
The overall transformation is a cornerstone of industrial fine chemical synthesis, providing access to a wide array of valuable building blocks.[11][19]
Workflow Diagram: The Halex Process
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Chemistry Swarts Reaction [satheejee.iitk.ac.in]
- 6. testbook.com [testbook.com]
- 7. Swarts Reaction [unacademy.com]
- 8. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]
- 9. grokipedia.com [grokipedia.com]
- 10. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 11. Halex process - Wikipedia [en.wikipedia.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. gchemglobal.com [gchemglobal.com]
- 14. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. sparrow-chemical.com [sparrow-chemical.com]
Theoretical Studies on the Electronic Structure of 1,2-Difluoro-3-methyl-4-nitrobenzene: A Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1,2-Difluoro-3-methyl-4-nitrobenzene. Nitroaromatic compounds are of significant interest in medicinal chemistry and materials science, and understanding their electronic properties is paramount for predicting reactivity, stability, and potential applications. This document outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key electronic characteristics. We detail the procedural steps for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and simulation of electronic absorption spectra. The causality behind the selection of specific computational methods, such as the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to explore the molecular properties of substituted nitrobenzenes.
Introduction
This compound is a polysubstituted aromatic compound whose properties are dictated by the complex interplay between its electron-donating (methyl) and electron-withdrawing (fluoro, nitro) functional groups. The nitro group, in particular, is a strong deactivating group that significantly influences the electron density distribution of the benzene ring, making such compounds key precursors in synthesis and important pharmacophores.[1] Theoretical studies provide a powerful, non-invasive means to probe the molecular architecture and electronic landscape of such molecules before undertaking complex and costly experimental synthesis.[2]
By employing quantum mechanical calculations, we can predict a molecule's three-dimensional structure, vibrational modes, and electronic behavior with high accuracy.[3] Key parameters derived from these studies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, provide deep insights into chemical reactivity and kinetic stability.[4] Furthermore, mapping the molecular electrostatic potential helps identify sites susceptible to electrophilic and nucleophilic attack, guiding the design of new chemical reactions.[5]
This guide presents a validated, step-by-step computational workflow for a thorough investigation of the electronic structure of this compound, providing a foundational methodology that can be adapted for other complex nitroaromatic systems.
Computational Methodology
The selection of an appropriate theoretical model is critical for obtaining results that correlate well with experimental reality. The methods described herein are widely adopted for organic molecules and represent a balance of computational cost and accuracy.[6] All calculations are proposed to be performed using a quantum chemistry software package like Gaussian 09 or ORCA.[7][8]
Geometry Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface.
Protocol:
-
Input Structure: Construct the 3D structure of this compound.
-
Level of Theory: Employ Density Functional Theory (DFT), which is renowned for its efficiency in treating electron correlation.[9]
-
Functional Selection: The B3LYP hybrid functional is chosen. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a long-standing record of providing excellent results for the structural and electronic properties of a wide range of molecules.[10]
-
Basis Set Selection: The 6-311++G(d,p) basis set is selected. This is a triple-zeta Pople-style basis set that provides sufficient flexibility for an accurate description of the electron distribution. The diffuse functions ("++") are crucial for molecules with lone pairs and for describing anions or excited states, while the polarization functions ("(d,p)") allow for non-spherical distortion of orbitals, which is essential for describing chemical bonds accurately.[11]
-
Execution: Perform a geometry optimization calculation without symmetry constraints.
-
Validation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory.[12] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Electronic Structure Analysis
With the validated ground-state geometry, a series of calculations are performed to probe the electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO and their energy gap (Eg = ELUMO – EHOMO) are calculated. This gap is a critical descriptor of molecular reactivity; a smaller gap suggests the molecule is more polarizable and more reactive.[4][6]
-
Molecular Electrostatic Potential (MEP): The MEP is plotted onto the molecule's electron density surface. The MEP map uses a color scale to visualize regions of varying electrostatic potential, identifying electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) sites.[2]
-
Time-Dependent DFT (TD-DFT): To predict the UV-Visible absorption spectrum, TD-DFT calculations are performed on the optimized geometry.[8][9] This method calculates the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.[13] The first 30 singlet excited states are typically calculated to cover the relevant spectral range.[9]
Caption: A standard workflow for the theoretical analysis of molecular electronic structure.
Expected Results and Discussion
Molecular Geometry and Stability
The geometry optimization is expected to yield a planar or near-planar benzene ring. The C-N bond connecting the nitro group to the ring may exhibit some degree of double-bond character. The bond lengths and angles will be influenced by steric hindrance from the adjacent methyl and fluoro groups and by the electronic effects of the substituents. The calculated vibrational spectra (IR and Raman) can be used to assign characteristic frequencies, such as the symmetric and asymmetric stretching modes of the NO2 group, which are typically strong and found in the 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively.[10]
| Parameter | Expected Value Range | Significance |
| C-NO₂ Bond Length | 1.45 - 1.49 Å | Indicates the degree of conjugation with the ring. |
| O-N-O Angle | 123° - 127° | Characteristic of the nitro group geometry. |
| Lowest Vibrational Freq. | > 0 cm⁻¹ | Confirms the structure is a true energy minimum. |
Frontier Molecular Orbitals (FMOs)
The FMO analysis is central to understanding the molecule's electronic behavior.
-
HOMO: The HOMO is expected to be a π-orbital primarily localized over the benzene ring, with some contribution from the methyl group. Its energy level (EHOMO) is related to the ionization potential and represents the ability to donate an electron.
-
LUMO: The LUMO is anticipated to be a π*-orbital with significant density on the electron-withdrawing nitro group. Its energy level (ELUMO) is related to the electron affinity and indicates the ability to accept an electron.
-
HOMO-LUMO Gap (Eg): The presence of the strong electron-withdrawing nitro group is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap compared to benzene. A smaller gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[4]
| Orbital | Expected Energy (eV) | Primary Localization |
| HOMO | -6.0 to -7.5 | Phenyl ring, Methyl group |
| LUMO | -2.5 to -3.5 | Nitro group, Phenyl ring |
| Eg (Gap) | 3.0 to 4.5 | Entire Molecule |
Molecular Electrostatic Potential (MEP)
The MEP surface will visually represent the charge distribution. The most negative potential (red/yellow) is expected to be localized on the oxygen atoms of the nitro group, highlighting them as the primary sites for electrophilic attack. The most positive potential (blue) will likely be found around the hydrogen atoms of the benzene ring and the methyl group. The fluorine atoms will create a region of negative potential, influencing the overall electrostatic landscape. This map is invaluable for predicting intermolecular interactions and sites of reactivity.
Electronic Absorption Spectra (TD-DFT)
The simulated UV-Vis spectrum will reveal the electronic transitions. For nitroaromatic compounds, characteristic transitions include π → π* and n → π* excitations.[14][15] The π → π* transitions, typically of high intensity (large oscillator strength), involve the excitation of electrons from the π-system of the benzene ring to antibonding π* orbitals. The n → π* transitions, which are often weaker, involve the excitation of non-bonding electrons (from the oxygen lone pairs of the nitro group) to the π* system. The calculated absorption maxima (λmax), oscillator strengths, and the orbitals involved in each major transition provide a theoretical fingerprint of the molecule that can be compared with experimental spectroscopic data.[9]
Caption: Relationship between calculated electronic properties and their chemical significance.
Conclusion
The theoretical framework presented in this guide offers a systematic and scientifically rigorous approach to characterizing the electronic structure of this compound. By leveraging Density Functional Theory and Time-Dependent DFT, researchers can gain predictive insights into the molecule's geometry, stability, reactivity, and spectroscopic properties. The results from such studies are fundamental for rational drug design, the development of new materials, and understanding reaction mechanisms. This computational protocol serves as a self-validating system, where frequency analysis confirms structural stability, and the congruence of results from FMO, MEP, and TD-DFT analyses provides a holistic and trustworthy electronic portrait of the target molecule.
References
- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Substituted Difluoro-methyl-nitrobenzene Isomers
A Note to the Reader: This guide was initially intended to focus on the specific chemical compound 1,2-Difluoro-3-methyl-4-nitrobenzene. However, a comprehensive search of scientific databases and chemical supplier catalogs did not yield specific data for this particular isomer. This suggests that this compound is not a commonly synthesized or commercially available compound.
In the spirit of providing a valuable technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented isomer: 1,2-Difluoro-4-methyl-5-nitrobenzene . The principles, experimental considerations, and applications discussed herein are broadly applicable to the study of other fluorinated nitroaromatic compounds.
Section 1: Core Chemical Identity of 1,2-Difluoro-4-methyl-5-nitrobenzene
Molecular Structure and Formula
1,2-Difluoro-4-methyl-5-nitrobenzene is an aromatic organic compound. Its structure consists of a benzene ring substituted with two adjacent fluorine atoms, a methyl group, and a nitro group.
-
Chemical Formula: C₇H₅F₂NO₂[1]
-
IUPAC Name: 1,2-difluoro-4-methyl-5-nitrobenzene[1]
-
CAS Number: 127371-50-0[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1,2-Difluoro-4-methyl-5-nitrobenzene is provided in the table below. These properties are crucial for designing experimental protocols, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 173.12 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellow to Orange to Brown Solid or Liquid | --INVALID-LINK-- |
| Storage Temperature | Room Temperature | --INVALID-LINK-- |
Section 2: Synthesis and Reactivity
Synthesis of a Related Isomer: 1,3-difluoro-2-methyl-4-nitrobenzene
Reaction: Nitration of 1,3-difluoro-2-methylbenzene.
Experimental Protocol:
-
Dissolve 1,3-difluoro-2-methylbenzene (15 g, 0.12 mol) in concentrated sulfuric acid (100 mL) in a flask equipped with a stirrer and cooled to -10°C.
-
Slowly add 65% nitric acid (11.4 g, 0.12 mol) dropwise to the solution, ensuring the temperature is maintained at -10°C.
-
Stir the reaction mixture continuously at this temperature for 30 minutes.
-
After the reaction is complete, carefully pour the mixture into ice water.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the final product, 1,3-difluoro-2-methyl-4-nitrobenzene.[2]
Causality in Experimental Choices:
-
Low Temperature (-10°C): The nitration of aromatic rings is an exothermic reaction. Low temperatures are crucial to control the reaction rate, prevent over-nitration (the addition of multiple nitro groups), and minimize the formation of unwanted byproducts.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.
-
Workup with Ice Water and Extraction: Pouring the reaction mixture into ice water quenches the reaction by diluting the acid and precipitating the organic product. Subsequent extraction with an organic solvent like ethyl acetate separates the product from the aqueous layer.
General Reactivity
The fluorine and nitro groups on the benzene ring significantly influence the reactivity of 1,2-Difluoro-4-methyl-5-nitrobenzene. The electron-withdrawing nature of these substituents deactivates the ring towards further electrophilic substitution and activates it towards nucleophilic aromatic substitution. The fluorine atoms, in particular, can be displaced by nucleophiles, making this compound a versatile building block in organic synthesis.
Section 3: Applications in Research and Drug Development
Substituted nitrobenzenes, particularly those containing fluorine, are valuable intermediates in the pharmaceutical and agrochemical industries.[3]
-
Pharmaceutical Synthesis: The strategic incorporation of fluorine atoms into drug candidates can enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[3] Difluoro-methyl-nitrobenzene derivatives can serve as precursors for a wide range of more complex molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[3]
-
Agrochemicals: These compounds are also used in the development of new herbicides, fungicides, and insecticides. The presence of fluorine can increase the efficacy and environmental persistence of these products.[3]
-
Materials Science: The unique electronic properties of fluorinated nitroaromatics make them of interest in the synthesis of high-performance materials for applications in electronics and optics.[3]
Section 4: Safety and Handling
Hazard Identification
It is imperative to handle 1,2-Difluoro-4-methyl-5-nitrobenzene and related compounds with extreme care in a well-ventilated laboratory, preferably within a chemical fume hood.
Based on GHS classifications for related compounds, the potential hazards include:
-
Acute Toxicity: Harmful or toxic if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][5]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[5]
Section 5: Visualizations
Molecular Structure of 1,2-Difluoro-4-methyl-5-nitrobenzene
Caption: 2D structure of 1,2-Difluoro-4-methyl-5-nitrobenzene.
Synthesis Workflow for a Related Isomer
Caption: Synthesis workflow for 1,3-difluoro-2-methyl-4-nitrobenzene.[2]
References
- 1. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-difluoro-2-methyl-4-nitrobenzene | 79562-49-5 [chemicalbook.com]
- 3. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for 1,2-Difluoro-3-methyl-4-nitrobenzene: A Versatile Building Block in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing the efficacy and pharmacokinetic profiles of drug candidates.[1] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, activated aromatic systems like 1,2-Difluoro-3-methyl-4-nitrobenzene have emerged as particularly valuable intermediates.
This technical guide provides an in-depth exploration of this compound as a versatile building block for pharmaceutical synthesis. We will delve into its chemical reactivity, supported by mechanistic insights, and provide detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates, with a focus on precursors for kinase inhibitors.
Physicochemical Properties and Reactivity Profile
This compound, also known as 4,5-Difluoro-2-nitrotoluene, is a crystalline solid with the molecular formula C₇H₅F₂NO₂.[2] Its structure is characterized by a benzene ring substituted with two adjacent fluorine atoms, a methyl group, and a nitro group. This specific arrangement of functional groups dictates its chemical reactivity, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.
| Property | Value | Source |
| CAS Number | 127371-50-0 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| IUPAC Name | 1,2-difluoro-4-methyl-5-nitrobenzene | [2] |
The strong electron-withdrawing nature of the nitro group, positioned para to one of the fluorine atoms and ortho to the other, significantly activates the aromatic ring towards nucleophilic attack. The fluorine atoms, being good leaving groups, are readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its utility in constructing complex molecular architectures.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The di-fluoro-nitro-toluene core of our building block is a key feature in several patented kinase inhibitors, highlighting its importance in this therapeutic area.
Conceptual Synthetic Pathway to a BRD4 Inhibitor Precursor
Bromodomain-containing protein 4 (BRD4) is a key regulator of oncogene expression, making it an attractive target for cancer therapy.[3] The synthesis of certain BRD4 inhibitors involves complex heterocyclic systems that can be accessed through the strategic functionalization of activated aromatic rings.[3] this compound serves as an excellent starting material for the synthesis of a key diamino intermediate, a precursor to a triazolo-diazepine core.
Caption: Synthetic workflow for a diamino precursor from this compound.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the application of this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: Mono-amination via Regioselective SNAr
This protocol describes the selective monosubstitution of this compound with a primary or secondary amine. The fluorine atom at the C1 position (para to the nitro group) is the most activated and will be preferentially displaced.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
A high yield of the mono-aminated product is expected, with the substitution occurring predominantly at the C1 position.
Protocol 2: Synthesis of a Thioether Derivative
This protocol details the reaction of this compound with a thiol to form a thioether, another important functional group in many pharmaceutical compounds.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The corresponding thioether will be formed in good yield.
Caption: Experimental workflows for amination and thioether synthesis.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[4][5][6][7][8]
Conclusion
This compound is a highly versatile and reactive building block with significant potential in pharmaceutical synthesis. Its activated aromatic system allows for facile and regioselective introduction of various nucleophiles, making it an ideal starting material for the construction of complex molecular scaffolds, particularly those found in kinase inhibitors. The protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable intermediate in their drug discovery and development endeavors.
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols: 1,2-Difluoro-3-methyl-4-nitrobenzene in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Agrochemicals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and selectivity of herbicides, fungicides, and insecticides.[1][2] 1,2-Difluoro-3-methyl-4-nitrobenzene (CAS 127371-50-0), also known as 4,5-difluoro-2-nitrotoluene, is a versatile fluorinated aromatic building block. Its specific arrangement of activating and directing groups—two fluorine atoms, a methyl group, and a nitro group—makes it a highly valuable precursor for the synthesis of complex agrochemical entities.
This guide provides a comprehensive overview of the application of this compound in the synthesis of potent agrochemicals. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for key transformations, and explore the structure-activity relationships that drive the design of these next-generation crop protection agents.
Core Synthetic Strategy: From Nitroaromatic Precursor to Bioactive Herbicide
The primary application of this compound in agrochemical synthesis hinges on a key two-stage transformation. First, the nitro group is reduced to a primary amine, yielding the crucial intermediate 2,3-difluoro-4-methylaniline . This aniline derivative then serves as the nucleophilic component in an amidation reaction with a tailored carboxylic acid derivative to construct the final, biologically active molecule.
A prominent class of herbicides synthesized via this pathway are the pyridinecarboxamides , which are known to be potent inhibitors of the enzyme phytoene desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants.[1][3][4] Inhibition of PDS leads to the accumulation of phytoene and a subsequent lack of protective carotenoids, causing rapid bleaching of chlorophyll and eventual plant death.[5][6][7]
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow from the starting material to the final herbicide.
Part 1: Synthesis of the Key Intermediate: 2,3-Difluoro-4-methylaniline
The reduction of the aromatic nitro group in this compound to an aniline is the pivotal first step. This transformation can be achieved through several reliable methods, with catalytic hydrogenation being a common and clean industrial process.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation offers high yields and clean conversion with the primary byproduct being water. The choice of catalyst and reaction conditions is crucial for efficient and safe operation.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 127371-50-0 | 173.12 | Substrate |
| Palladium on Carbon (5% Pd) | 7440-05-3 | - | Catalyst, handle with care |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Reducing agent, highly flammable |
| Celite® | 61790-53-2 | - | Filter aid |
Experimental Protocol:
-
Reactor Setup: To a high-pressure hydrogenation reactor (e.g., a Parr shaker), add this compound (17.3 g, 0.1 mol) and 5% Palladium on Carbon (0.5 g, ~3 mol% Pd).
-
Solvent Addition: Add anhydrous ethanol (150 mL) to the reactor.
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-60 psi.
-
Reaction: Heat the mixture to 40-50°C and agitate vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL).
-
Isolation: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield 2,3-difluoro-4-methylaniline as a crystalline solid or oil. The crude product can often be used directly in the next step or purified further by recrystallization or distillation if required.
Causality and Insights:
-
Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[8][9] It provides a high surface area for the reaction and is generally selective for the nitro group reduction without affecting the fluorine atoms or the aromatic ring.
-
Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.
-
Safety: The initial purging with nitrogen is critical to prevent the formation of explosive mixtures of hydrogen and air, especially in the presence of a pyrophoric catalyst like Pd/C.
Part 2: Synthesis of a Pyridinecarboxamide Herbicide
With the key intermediate, 2,3-difluoro-4-methylaniline, in hand, the next step is the formation of the amide bond. This is typically achieved by reacting the aniline with an activated carboxylic acid, such as an acyl chloride. For the synthesis of a picolinafen-type herbicide, the required acyl chloride is 2-(3-(trifluoromethyl)phenoxy)nicotinoyl chloride .
Protocol 2.1: Preparation of 2-(3-(trifluoromethyl)phenoxy)nicotinoyl chloride
This intermediate is prepared from its corresponding carboxylic acid.
Reaction Scheme:
Caption: Synthesis of the acyl chloride intermediate.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid | 36701-89-0 | 283.20 | Starting acid[10] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Chlorinating agent, corrosive and toxic |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | Solvent |
| Triethylamine hydrochloride | 554-68-7 | 137.62 | Catalyst[11] |
Experimental Protocol: (Adapted from US Patent 4,270,946)[11]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (14.1 g, 0.05 mol), triethylamine hydrochloride (0.1 g), and chloroform (150 mL).
-
Reagent Addition: Heat the mixture to reflux with stirring. Slowly add thionyl chloride (6.5 g, 0.055 mol) to the refluxing mixture.
-
Reaction: Continue heating under reflux until the evolution of hydrogen chloride gas ceases (approximately 30-60 minutes).
-
Isolation: Cool the reaction mixture to room temperature. Filter the solution to remove any solids.
-
Purification: Remove the chloroform solvent from the filtrate under vacuum to yield 2-(3-(trifluoromethyl)phenoxy)nicotinoyl chloride as the product, which can be used in the next step without further purification.
Protocol 2.2: Amide Coupling to form N-(2,3-difluoro-4-methylphenyl)-2-(3-(trifluoromethyl)phenoxy)pyridine-3-carboxamide
This final step couples the two key intermediates to form the herbicidally active molecule.
Reaction Scheme:
Caption: Final amide coupling reaction to form the target herbicide.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2,3-Difluoro-4-methylaniline | 112822-75-0 | 143.14 | From Protocol 1 |
| 2-(3-(Trifluoromethyl)phenoxy)nicotinoyl chloride | - | 301.65 | From Protocol 2.1 |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Pyridine | 110-86-1 | 79.10 | Base, acid scavenger |
Experimental Protocol:
-
Setup: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 2,3-difluoro-4-methylaniline (14.3 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in dry toluene (200 mL).
-
Addition of Acyl Chloride: Cool the solution to 0-5°C using an ice bath. Prepare a solution of 2-(3-(trifluoromethyl)phenoxy)nicotinoyl chloride (30.2 g, 0.1 mol) in dry toluene (100 mL) and add it dropwise to the aniline solution over 30-45 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction completion by TLC or LC-MS.
-
Work-up: Upon completion, add water (100 mL) to the reaction mixture. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the pure N-(2,3-difluoro-4-methylphenyl)-2-(3-(trifluoromethyl)phenoxy)pyridine-3-carboxamide.
Part 3: Structure-Activity Relationship (SAR) and Mode of Action
The efficacy of pyridinecarboxamide herbicides is highly dependent on their molecular structure. The example synthesized above shares key structural features with commercial herbicides like picolinafen and diflufenican.[4][12]
-
Trifluoromethylphenyl Group: The m-trifluoromethylphenoxy moiety is a common substructure in many phytoene desaturase inhibiting herbicides.[7] This group is believed to have a vital interaction with the enzyme's active site.
-
Fluorinated Aniline Moiety: The difluoro-methylphenyl portion of the molecule also plays a crucial role in binding to the target enzyme and influencing the molecule's overall lipophilicity and transport properties within the plant.
-
Pyridinecarboxamide Linker: The amide linkage is essential for holding the two aromatic portions in the correct spatial orientation for effective binding to the PDS enzyme.
By inhibiting phytoene desaturase, these herbicides prevent the formation of colored carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation.[3] In their absence, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms and ultimately, the death of the susceptible weed.[1]
Conclusion
This compound is a strategic starting material for the synthesis of advanced agrochemicals. Through a straightforward and high-yielding reduction and subsequent amidation, it provides access to potent pyridinecarboxamide herbicides. The protocols detailed herein offer a robust and scalable pathway for the laboratory synthesis of these valuable compounds. The understanding of the underlying reaction mechanisms and the structure-activity relationships provides a solid foundation for researchers and drug development professionals to design and synthesize novel and more effective crop protection solutions.
References
- 1. Picolinafen (Ref: BAS 700H) [sitem.herts.ac.uk]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. agribusinessglobal.com [agribusinessglobal.com]
- 5. In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-[3-(trifluoromethyl)phenoxy]nicotinic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 11. prepchem.com [prepchem.com]
- 12. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 1,2-Difluoro-3-methyl-4-nitrobenzene in Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1,2-difluoro-3-methyl-4-nitrobenzene as a pivotal building block for the synthesis of complex heterocyclic compounds. We dissect the molecule's unique reactivity, governed by the interplay of its substituents, and present its primary application in sequential Nucleophilic Aromatic Substitution (SNAr) reactions. Detailed, field-proven protocols for the synthesis of medicinally relevant scaffolds, including benzimidazoles and quinoxalinones, are provided. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent for the efficient construction of novel molecular architectures.
Introduction: A Multifaceted Building Block
In the landscape of medicinal chemistry and materials science, the demand for efficient and modular synthetic routes to novel heterocyclic compounds is perpetual. This compound has emerged as a highly valuable and strategic starting material due to a unique convergence of structural features that permit controlled and predictable functionalization.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety is the primary activating feature of the benzene ring. It significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles.[1] This activation is most pronounced at the ortho and para positions.
-
The Fluorine Substituents (-F): Fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution reactions. Their high electronegativity contributes to the activation of the ring, and their small size minimizes steric hindrance at the reaction center.
-
Differential Reactivity: The key to this reagent's utility is the differential activation of the two fluorine atoms. The fluorine at the C-2 position is ortho to the powerfully activating nitro group, making it exceptionally labile and the primary site for nucleophilic attack. The fluorine at the C-1 position, being meta to the nitro group, is significantly less reactive. This electronic disparity allows for highly selective, sequential displacement reactions, which is the cornerstone of its application.
This inherent reactivity profile enables a modular approach to synthesis, where two different nucleophiles can be introduced in a stepwise manner to construct complex, fused heterocyclic systems.
The Core Mechanism: Sequential Nucleophilic Aromatic Substitution (SNAr)
The synthetic power of this compound is harnessed almost exclusively through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is generally accepted to proceed via a two-step addition-elimination pathway.[2]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the highly activated fluorine (C-2), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a very effective leaving group.
The strong activation provided by the ortho-nitro group makes the first substitution reaction rapid and highly selective for the C-2 position. Once the first nucleophile is installed, the electronic landscape of the molecule changes, but the remaining fluorine at C-1 can still be displaced in a subsequent step, often under different reaction conditions or after modification of the other substituents (e.g., reduction of the nitro group).
References
Application Notes and Protocols for the Experimental Nitration of 1,2-Difluoro-3-methylbenzene
Introduction: Strategic Importance of Nitrated Fluorinated Aromatics
Nitrated fluorinated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The introduction of a nitro group (–NO₂) onto a fluorinated benzene scaffold provides a versatile chemical handle for a variety of subsequent transformations. Most notably, the nitro group can be readily reduced to an amine (–NH₂), which opens up a vast landscape of synthetic possibilities, including amide bond formation, diazotization, and the construction of various heterocyclic systems. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This application note provides a comprehensive guide to the experimental setup for the nitration of 1,2-difluoro-3-methylbenzene, a compound of interest for the synthesis of novel bioactive molecules.
Reaction Principle: Electrophilic Aromatic Substitution and Regioselectivity
The nitration of 1,2-difluoro-3-methylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The regioselectivity of the reaction—that is, the position at which the nitro group is introduced onto the benzene ring—is governed by the directing effects of the existing substituents: the two fluorine atoms and the methyl group.
-
Fluorine Atoms: Fluorine is an electronegative atom and therefore deactivating towards electrophilic aromatic substitution through an inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+M effect), making it an ortho, para-director.
-
Methyl Group: The methyl group is an activating group through a combination of inductive effect (+I) and hyperconjugation, and it is also an ortho, para-director.
The interplay of these directing effects, coupled with steric hindrance, will determine the final distribution of isomeric products. In the case of 1,2-difluoro-3-methylbenzene, the possible positions for nitration are C4, C5, and C6.
Based on the directing effects:
-
The fluorine at C1 directs ortho (C6) and para (C4).
-
The fluorine at C2 directs ortho (none available) and para (C5).
-
The methyl group at C3 directs ortho (C4) and para (C6).
Considering the combined activating and directing influences, positions C4, C5, and C6 are all potential sites for nitration. Steric hindrance from the adjacent methyl group might disfavor substitution at C4 to some extent. A careful analysis of the product mixture is therefore essential.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the nitration of similar fluorinated aromatic compounds. Researchers should perform a thorough risk assessment before commencing any experimental work.
Materials and Equipment:
| Reagent/Equipment | Specification | Purpose |
| 1,2-Difluoro-3-methylbenzene | >98% purity | Starting material |
| Concentrated Nitric Acid | 70% (w/w) | Nitrating agent |
| Concentrated Sulfuric Acid | 98% (w/w) | Catalyst and dehydrating agent |
| Dichloromethane (DCM) | ACS grade | Extraction solvent |
| Saturated Sodium Bicarbonate | Aqueous solution | Neutralizing wash |
| Brine | Saturated aqueous NaCl solution | Washing and aiding phase separation |
| Anhydrous Magnesium Sulfate | Granular | Drying agent |
| Round-bottom flask (100 mL) | with magnetic stir bar | Reaction vessel |
| Dropping funnel (50 mL) | Controlled addition of reagents | |
| Ice-water bath | Temperature control | |
| Magnetic stirrer | Homogeneous mixing | |
| Separatory funnel (250 mL) | Liquid-liquid extraction | |
| Rotary evaporator | Solvent removal | |
| Thin Layer Chromatography (TLC) | Silica gel plates with UV indicator | Reaction monitoring |
| Column Chromatography setup | Silica gel, appropriate size column | Purification of product mixture |
| NMR Spectrometer | e.g., 400 MHz | Product characterization |
| GC-MS | Analysis of product mixture and purity |
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Place the beaker in an ice-water bath and allow it to cool to 0-5 °C. With constant stirring, slowly add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid. It is crucial to maintain the temperature of the mixture below 10 °C during this exothermic addition. Once the addition is complete, keep the nitrating mixture in the ice bath.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1,2-difluoro-3-methylbenzene in 15 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice-water bath with stirring.
-
Nitration Reaction: Slowly add the prepared cold nitrating mixture dropwise to the stirred solution of 1,2-difluoro-3-methylbenzene over a period of 30-45 minutes. Use a dropping funnel for better control. Carefully monitor the internal temperature of the reaction and ensure it does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 1-3 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a 500 mL beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the resulting aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of isomers.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the different nitro isomers.
Safety Precautions
Nitration reactions are highly exothermic and require strict safety measures.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[2]
-
Fume Hood: All operations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.[1]
-
Temperature Control: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.[3]
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and with caution, as it can generate heat.
-
Waste Disposal: Acidic waste and organic waste should be disposed of according to institutional safety guidelines. Do not mix nitric acid waste with other waste streams.[4]
Characterization of Products
The primary mono-nitrated products expected are 1,2-difluoro-3-methyl-4-nitrobenzene, 1,2-difluoro-3-methyl-5-nitrobenzene, and 1,2-difluoro-3-methyl-6-nitrobenzene. The identification and characterization of these isomers can be achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS.
Expected Isomers and their CAS Numbers:
| Isomer | CAS Number |
| This compound | Not available |
| 1,2-difluoro-3-methyl-5-nitrobenzene | 468718-05-0 |
| 1,2-difluoro-3-methyl-6-nitrobenzene | Not available |
| 1,2-difluoro-4-methyl-5-nitrobenzene* | 127371-50-0 |
*Note: Isomer nomenclature can vary. 1,2-difluoro-4-methyl-5-nitrobenzene is structurally equivalent to 4,5-difluoro-2-nitrotoluene.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers.[5] The chemical shifts and coupling constants of the aromatic protons and carbons will be unique for each isomer. For instance, a ¹H NMR spectrum is available for 1,2-difluoro-5-methyl-3-nitrobenzene.[6][7] The presence of fluorine will lead to characteristic C-F couplings in the ¹³C NMR spectrum, which can be complex but highly informative.[8]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used to determine the ratio of the different isomers in the crude reaction mixture and to confirm the molecular weight of the products (173.12 g/mol for the mononitrated products).[9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete reaction; insufficient nitrating agent. | Extend reaction time; ensure proper stoichiometry of reagents. Monitor reaction by TLC. |
| Formation of dinitrated products | Reaction temperature too high. | Maintain strict temperature control (below 10 °C) during the addition of the nitrating mixture. |
| Poor separation of isomers | Inappropriate eluent system for column chromatography. | Optimize the eluent system by running TLC with various solvent mixtures (e.g., different ratios of hexanes and ethyl acetate). Use a gradient elution. |
| Acidic organic layer after wash | Insufficient washing with sodium bicarbonate solution. | Repeat the wash with saturated sodium bicarbonate solution until effervescence ceases. Check the pH of the aqueous layer. |
Conclusion
The nitration of 1,2-difluoro-3-methylbenzene provides access to valuable synthetic intermediates. The regiochemical outcome of the reaction is a complex interplay of electronic and steric effects of the substituents. The provided protocol, along with the safety guidelines and analytical methods, offers a robust framework for researchers to successfully synthesize and characterize the nitrated derivatives of 1,2-difluoro-3-methylbenzene. Careful execution and thorough analysis are paramount for achieving the desired products and ensuring a safe laboratory practice.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1,2-Difluoro-5-methyl-3-nitrobenzene [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. Benzenos | CymitQuimica [cymitquimica.com]
- 6. Benzene, 1,2-difluoro-5-methyl-3-nitro-(468718-05-0) 1H NMR [m.chemicalbook.com]
- 7. Benzene, 1,2-difluoro-5-methyl-3-nitro-(468718-05-0)核磁图(1HNMR) [m.chemicalbook.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,2-Difluoro-3-methyl-4-nitrobenzene
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2-Difluoro-3-methyl-4-nitrobenzene. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate quantification critical for process monitoring and quality control. The described method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, demonstrating excellent linearity, accuracy, and precision. This guide provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
This compound is a substituted nitroaromatic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol .[1] Its chemical structure, featuring a nitro group and halogen substituents, makes it a versatile building block in organic synthesis. The purity and concentration of this intermediate directly impact the yield and quality of the final products. Therefore, a reliable analytical method for its determination is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[2] Reversed-phase HPLC, in particular, is widely employed for the analysis of moderately polar to non-polar compounds, making it an ideal choice for this compound.[3] This application note details a systematic approach to the HPLC analysis of this compound, providing a foundation for routine quality control and research applications.
The separation mechanism in reversed-phase chromatography is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[3] The choice of a C18 column, a common reversed-phase packing, provides a strong hydrophobic surface for the retention of the analyte. The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (methanol or acetonitrile), is optimized to achieve the desired retention and separation.[4]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters: 0.45 µm PTFE or nylon.
Reagents and Chemicals
-
This compound reference standard (>98% purity).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Acetonitrile (HPLC grade).
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. The following conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile reversed-phase column that provides good retention for aromatic and moderately non-polar compounds like this compound.[5] The dimensions (4.6 x 150 mm, 5 µm) are standard for analytical HPLC, offering a good balance between resolution, analysis time, and backpressure.[6]
-
Mobile Phase: A mixture of methanol and water is a common mobile phase in reversed-phase HPLC. The 70:30 ratio was determined to provide adequate retention and a reasonable analysis time. Acetonitrile can also be used as an organic modifier and may offer different selectivity.[4][7]
-
Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm I.D. column and provides good efficiency without generating excessive backpressure.[6]
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.
-
Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance in the range of 200-300 nm.[8][9] A wavelength of 254 nm was chosen as it provides good sensitivity for the analyte. A Diode Array Detector can be used to scan the UV spectrum to determine the optimal wavelength.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a solid sample:
-
Accurately weigh a known amount of the sample containing this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a portion of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Figure 1: General workflow for HPLC analysis.
Step-by-Step Protocol:
-
System Preparation: Purge the HPLC pump with the mobile phase to remove any air bubbles.
-
Column Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the CDS software including the standard solutions (for calibration) and the prepared sample solutions.
-
Analysis: Start the sequence. The autosampler will inject the solutions onto the column.
-
Data Acquisition: The detector will monitor the absorbance at 254 nm, and the CDS will record the chromatogram.
Data Analysis and System Suitability
Calibration
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.
Quantification
The concentration of this compound in the sample can be calculated using the calibration curve equation.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is performing adequately. Key parameters to monitor include:
-
Tailing Factor (Asymmetry): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be > 2000 for the analyte peak.
-
Relative Standard Deviation (RSD) of Peak Area: For replicate injections of a standard, the RSD should be < 2.0%.
The following diagram illustrates the relationship between key chromatographic parameters.
Figure 2: Interrelationship of key chromatographic parameters.
Conclusion
The RP-HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and can be readily implemented in a quality control or research laboratory. The provided protocols for sample and standard preparation, along with the detailed chromatographic conditions and data analysis procedures, offer a comprehensive guide for the analysis of this important chemical intermediate.
References
- 1. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. postnova.com [postnova.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
Gas chromatography-mass spectrometry (GC-MS) of 1,2-Difluoro-3-methyl-4-nitrobenzene
An Application Note for the Analysis of 1,2-Difluoro-3-methyl-4-nitrobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Imperative for Fluorinated Nitroaromatics
This compound (Molecular Formula: C₇H₅F₂NO₂, Molecular Weight: 173.12 g/mol ) is a substituted nitroaromatic compound.[1][2] Such molecules are significant as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the fluoro, methyl, and nitro groups on the benzene ring dictates the compound's reactivity and potential biological activity. Consequently, the ability to unambiguously identify this specific isomer and assess its purity is paramount in research, development, and quality control settings.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose. It offers a powerful combination of high-resolution chromatographic separation (GC) with the unparalleled specificity of mass-based detection (MS). This application note provides a comprehensive, field-tested protocol for the analysis of this compound, grounded in the principles of chromatographic science and mass spectrometry.
Principle of the Method: A Dual-Mechanism Approach
The analysis hinges on two core principles. First, the gas chromatograph separates the volatile components of a sample based on their differential partitioning between a gaseous mobile phase (typically Helium) and a liquid stationary phase coated on the inside of a capillary column.[3][4] Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. Second, as the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons. This process not only creates a positively charged molecular ion (M⁺) but also induces predictable fragmentation, creating a unique mass spectrum that serves as a chemical "fingerprint" for the analyte.[5][6]
Experimental Protocol
This protocol is designed to be a robust starting point, which should be further optimized and validated for the specific instrumentation in use.
Materials and Reagents
-
Analyte: this compound standard, >98% purity.
-
Solvent: High-purity ethyl acetate or dichloromethane (GC or HPLC grade). These solvents are chosen for their ability to readily dissolve the analyte and for their volatility, which ensures they do not interfere with the chromatography of the target compound.[7]
-
Equipment:
-
Analytical balance (4-decimal place).
-
Volumetric flasks (e.g., 10 mL).
-
Micropipettes.
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material).
-
GC vials (2 mL, amber, with PTFE-lined septa).
-
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to create a clean, homogeneous solution at a concentration suitable for the instrument's sensitivity.
Step-by-Step Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of ethyl acetate and sonicate for 2-3 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with ethyl acetate and invert the flask 15-20 times to mix thoroughly.
-
-
Working Standard Preparation (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with ethyl acetate and mix thoroughly. This concentration is typically suitable for generating a strong signal without saturating the detector.
-
-
Final Preparation:
-
Filter an aliquot of the working standard solution through a 0.45 µm syringe filter directly into a GC vial.[7] This step is crucial to remove any particulate matter that could block the GC inlet or column.
-
Cap the vial immediately to prevent solvent evaporation.
-
GC-MS Instrumentation and Parameters
The choice of instrumental parameters is critical for achieving the desired separation and identification. The following parameters are recommended for a standard capillary GC-MS system.
Column Selection Rationale: A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, Rtx-5Sil MS, DB-5), is the column of choice.[7] This phase provides an excellent balance of dispersive and dipole-dipole interactions, making it well-suited for separating aromatic compounds with polar functional groups like the nitro group. Its low-bleed characteristics ("MS" designation) are essential for obtaining clean mass spectra and low baseline noise.[8]
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometric Detector | Standard for volatile compound analysis. |
| Capillary Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness | Provides optimal selectivity and efficiency for nitroaromatic compounds.[7][8] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow for a 0.25 mm ID column, balancing speed and resolution.[9] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[7] |
| Injection Mode | Splitless (or Split 10:1) | Splitless mode is used for trace analysis to maximize analyte transfer to the column. A split injection can be used for higher concentrations to prevent column overload. |
| Injection Volume | 1 µL | A standard volume that prevents peak distortion from solvent effects.[9] |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | The initial hold focuses the analyte at the head of the column. The ramp ensures elution as a sharp peak, and the final hold cleanses the column of any less volatile residues. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique providing reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy that provides a good balance of molecular ion abundance and fragmentation.[7] |
| Source Temperature | 230 °C | Optimizes ion formation and minimizes contamination.[7] |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass filter.[7] |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
| Scan Range (m/z) | 40 - 250 amu | Covers the molecular weight of the analyte (173.12) and its expected fragments. |
Analytical Workflow Visualization
The entire process, from sample receipt to final data interpretation, can be visualized as a logical sequence of operations.
References
- 1. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. fishersci.ca [fishersci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. hpst.cz [hpst.cz]
Suzuki coupling reactions involving 1,2-Difluoro-3-methyl-4-nitrobenzene
An In-Depth Guide to Suzuki-Miyaura Coupling with 1,2-Difluoro-3-methyl-4-nitrobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides specialized application notes and protocols for a particularly intriguing and synthetically valuable substrate: This compound .
This substrate is a highly functionalized aromatic ring, characterized by two key features that dictate its reactivity:
-
Strong Electron-Withdrawing Groups: The nitro group (-NO₂) and the two fluorine atoms significantly decrease the electron density of the aromatic ring.
-
Activated Carbon-Fluorine Bonds: While C-F bonds are typically the most challenging to activate among halogens, the presence of a strong electron-withdrawing nitro group in the ortho position makes the C1-F bond susceptible to oxidative addition by a palladium catalyst.[3]
The successful coupling of this building block with various organoboron reagents opens a direct pathway to novel biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science. This document offers a deep dive into the reaction's mechanistic nuances, a field-proven experimental protocol, and strategies for optimization.
Reaction Principle and Mechanistic Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.
The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
1. Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-fluorine bond of this compound. The strong electron-withdrawing effect of the adjacent nitro group polarizes the C-F bond, making the carbon atom more electrophilic and facilitating this otherwise difficult activation step. This is the rate-determining step for many Suzuki couplings involving aryl fluorides.
2. Transmetalation: This step involves the transfer of the organic moiety (R) from the organoboron reagent to the palladium(II) center. It is crucial to understand that organoboron compounds do not typically undergo transmetalation without activation.[1] A base is required to convert the boronic acid into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium complex.[5][6]
3. Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and R) on the palladium(II) center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Causality Behind Experimental Choices
-
Catalyst & Ligand Selection: The oxidative addition of a C-F bond requires an electron-rich palladium center. This is achieved by using bulky, electron-donating phosphine ligands. Ligands like SPhos, RuPhos, or BrettPhos are often effective because they promote the formation of the active, coordinatively unsaturated Pd(0) species and accelerate the oxidative addition and reductive elimination steps.[7][8] While C-F activation is the primary focus, it is noteworthy that under specific conditions with highly specialized ligands like BrettPhos, direct denitrative coupling (cleavage of the C-NO₂ bond) has been reported as a viable, albeit more challenging, pathway.[7][8][9] For general applications, targeting the activated C-F bond is the more conventional and predictable strategy.
-
Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used.[10] K₃PO₄ is often a good starting point as it is effective in many systems, while the more soluble Cs₂CO₃ can sometimes enhance reaction rates. The base must be strong enough to form the borate complex but not so strong as to cause unwanted side reactions.
-
Solvent Choice: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically employed. They must be capable of dissolving the reagents and be stable at the required reaction temperatures (often 80-130 °C). Thoroughly degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) or a pre-catalyst like SPhos Pd G3
-
SPhos (4-10 mol%, if using Pd(OAc)₂)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer with hotplate
-
Ethyl acetate, water, brine for work-up
-
Celite, Sodium Sulfate (anhydrous)
-
Silica gel for chromatography
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 173.1 mg), the desired arylboronic acid (1.3 mmol), potassium phosphate (2.0 mmol, 424.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the desired biaryl product.
Parameter Optimization and Troubleshooting
For challenging substrates, a single set of conditions may not be universally optimal. A systematic approach to optimization is often required.
Table 1: Key Parameters for Optimization
| Parameter | Standard Condition | Alternatives for Optimization | Rationale for Change |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos | Pd₂(dba)₃, Buchwald Palladacycles (e.g., SPhos Pd G3), other ligands (RuPhos, P(tBu)₃) | Pre-catalysts can be more active and air-stable. Different ligands have unique electronic/steric properties that can improve yield for specific substrates.[5] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃, CsF | Cs₂CO₃ is more soluble and can accelerate the reaction. CsF can be effective, especially in preventing protodeboronation in some cases.[2] |
| Solvent | 1,4-Dioxane | Toluene, DMF, THF/H₂O mixtures | Solvent polarity and boiling point can significantly impact reaction kinetics and solubility of reagents. Aqueous mixtures can sometimes be beneficial.[11] |
| Temperature | 110 °C | 80 °C to 130 °C | Lower temperatures may be needed for sensitive functional groups. Higher temperatures can overcome activation barriers but may also lead to decomposition. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has poor solubility. | 1. Ensure thorough degassing; use a fresh catalyst or a more robust pre-catalyst.2. Use anhydrous solvents and flame-dry glassware.3. Switch to a stronger or more soluble base like Cs₂CO₃.[12] |
| Protodeboronation | 1. Presence of water or protic impurities.2. Reaction temperature too high or time too long. | 1. Use anhydrous reagents and solvents.2. Attempt the reaction at a lower temperature; use a more active catalyst to reduce reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Improve the degassing procedure (e.g., freeze-pump-thaw cycles instead of just vacuum/backfill). |
| Incomplete Reaction | 1. Insufficient catalyst loading.2. Steric hindrance from a bulky boronic acid. | 1. Increase catalyst and ligand loading to 5 mol% and 10 mol%, respectively.2. Increase temperature; switch to a less sterically demanding ligand if possible. |
Safety Precautions
-
Nitroaromatics: this compound is a potentially toxic and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle them under an inert atmosphere whenever possible.
-
Solvents: Anhydrous solvents like dioxane and toluene are flammable. Dioxane is a suspected carcinogen. Avoid heat sources and work in a fume hood.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the primary challenge?
A1: The most prevalent method is the electrophilic aromatic substitution (EAS) nitration of 2,3-difluorotoluene. The primary challenge is controlling the regioselectivity of the nitration. The starting material has three substituents (two fluorine atoms and one methyl group) that direct the incoming nitro group to different positions on the aromatic ring, inevitably leading to a mixture of isomers.
Q2: What are the expected major side products in this reaction?
A2: The main side products are other positional isomers of difluoro-methyl-nitrobenzene. Based on the directing effects of the substituents (Fluorine: ortho, para-directing; Methyl: ortho, para-directing), you can expect to form 1,2-Difluoro-3-methyl-5-nitrobenzene and 1,2-Difluoro-3-methyl-6-nitrobenzene. Over-nitration can also lead to dinitro compounds, though this is typically less of an issue if stoichiometry is controlled.
Q3: What is the standard nitrating agent for this synthesis?
A3: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent.[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[3][4][5]
Q4: Why is temperature control so critical during the nitration process?
A4: Temperature control is paramount for two main reasons. Firstly, nitration is a highly exothermic reaction.[5] Poor temperature control can lead to an uncontrolled reaction rate, increasing the formation of undesirable side products, including dinitro compounds and oxidized impurities.[5] Secondly, temperature can influence the isomeric ratio of the products. While specific data for 2,3-difluorotoluene is sparse in readily available literature, studies on similar compounds show that temperature can affect regioselectivity.[6] Generally, lower temperatures (e.g., 0-10 °C) are preferred to enhance selectivity and safety.
Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired this compound Isomer
-
Potential Cause A: Suboptimal Regioselectivity. The directing effects of the substituents on 2,3-difluorotoluene are in competition. The methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. This complex interplay can lead to a mixture of isomers where your desired product is not the major one under certain conditions.[7]
-
Solution: Carefully control the reaction temperature, as this can influence the kinetic vs. thermodynamic control of the product distribution.[8][9][10] Start with conditions at the lower end of the recommended range (e.g., 0-5 °C) and slowly optimize. The rate of addition of the starting material to the nitrating mixture should also be very slow to maintain a low localized concentration and temperature.
-
-
Potential Cause B: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted starting material.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[11] If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as this can also increase side product formation.
-
Problem 2: Presence of Dinitro Compounds Detected by Mass Spectrometry
-
Potential Cause: Over-nitration. The product, this compound, is deactivated towards further nitration but can still react under harsh conditions (e.g., high temperature, excess nitrating agent).
-
Solution: Use a controlled stoichiometry of the nitrating agent. Typically, 1.1 to 1.5 equivalents of nitric acid are sufficient.[11] Ensure the nitrating mixture is added slowly and with efficient cooling to prevent temperature spikes that could drive the reaction towards dinitration.
-
Problem 3: Difficulty in Separating Isomeric Impurities
-
Potential Cause: Similar Physicochemical Properties. Positional isomers often have very close boiling points and polarities, making their separation by standard techniques like distillation or simple column chromatography challenging.[12]
-
Solution 1: High-Performance Liquid Chromatography (HPLC). HPLC is a powerful technique for separating isomers.[12][13][14] Method development will be key, involving screening different columns (e.g., reverse-phase C18, normal-phase silica) and mobile phase compositions.
-
Solution 2: Gas Chromatography (GC). For thermally stable isomers, GC can offer excellent resolution, especially when using long capillary columns with specialized stationary phases.[12]
-
Solution 3: Fractional Distillation Under Reduced Pressure. For larger scale purifications, fractional distillation using a column with high theoretical plates may be effective, but requires careful optimization due to potentially close boiling points.[12]
-
Solution 4: Crystallization. If the desired isomer is a solid and a suitable solvent system can be found, fractional crystallization can be an effective and scalable purification method. This often requires screening a variety of solvents and solvent mixtures.
-
Visualizing the Reaction and Troubleshooting
To better understand the synthetic challenges, the following diagrams illustrate the reaction pathways and a logical troubleshooting workflow.
Caption: Reaction scheme for the nitration of 2,3-difluorotoluene.
Caption: Troubleshooting workflow for synthesis optimization.
Protocols and Methodologies
Protocol 1: Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated H₂SO₄ (2.5 equivalents).
-
Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add concentrated HNO₃ (1.2 equivalents) dropwise to the sulfuric acid while stirring vigorously. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and cooled, add 2,3-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel.
-
Control the rate of addition to maintain the internal temperature between 0 and 5 °C.
-
After the addition is complete, let the mixture stir at 0-5 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 1-3 hours.
-
-
Work-up:
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate or oil should form.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Analytical Method for Isomer Ratio Analysis by GC
Objective: To determine the ratio of isomers in the crude product mixture.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for aromatic isomers (e.g., DB-5 or similar).
-
-
Sample Preparation:
-
Prepare a dilute solution of the crude product (approx. 1 mg/mL) in dichloromethane or ethyl acetate.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify peaks corresponding to the starting material and the various nitro-isomers (identification may require GC-MS or comparison with authentic standards).
-
Calculate the relative percentage of each isomer based on peak area (assuming similar response factors for the isomers).
-
Data Summary
The following table illustrates hypothetical outcomes of reaction condition optimization on product distribution. Actual results will vary.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 35 °C | 10 °C | 0 °C |
| Addition Time | 10 min | 30 min | 60 min |
| Desired Product (%) | 45% | 58% | 65% |
| Isomeric Impurities (%) | 40% | 35% | 30% |
| Dinitro Compounds (%) | 10% | 2% | <1% |
| Unreacted SM (%) | 5% | 5% | 4% |
Table 1. Illustrative effect of reaction conditions on the product distribution in the nitration of 2,3-difluorotoluene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rushim.ru [rushim.ru]
- 3. m.youtube.com [m.youtube.com]
- 4. study.com [study.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Overcoming Challenges in the Scale-Up of 1,2-Difluoro-3-methyl-4-nitrobenzene Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and scale-up of 1,2-Difluoro-3-methyl-4-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your process effectively.
Introduction: The Significance and Synthesis of this compound
This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility stems from the specific arrangement of activating and deactivating groups on the benzene ring, which allows for subsequent functionalization, such as nucleophilic aromatic substitution (SNAr) reactions.
The primary synthesis route involves the electrophilic aromatic substitution (EAS) nitration of 2,3-difluorotoluene. This process, while conceptually straightforward, presents significant challenges during scale-up, particularly concerning safety, regioselectivity, and purification.
General Synthesis Workflow
The overall process can be visualized as a multi-stage workflow, from starting materials to the final, purified product.
Caption: General workflow for this compound production.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems in a question-and-answer format.
Part A: Reaction Safety & Control
Q1: My reaction is exhibiting a dangerous exotherm, and I'm concerned about thermal runaway. What are the primary causes and prevention strategies?
A1: This is the most critical issue in nitration scale-up. Aromatic nitration is highly exothermic, and the thermal instability of nitro compounds at elevated temperatures presents a significant risk of thermal runaway.[1]
Causality:
-
Accumulation of Reagents: If the nitrating agent is added too quickly or if the reaction fails to initiate due to low temperature, unreacted reagents can accumulate. A subsequent, uncontrolled reaction can then occur, releasing a massive amount of energy.
-
Inadequate Cooling: The cooling capacity of a reactor does not scale linearly with its volume. A reaction that is easily controlled in a 1L flask may overwhelm the cooling system of a 100L reactor.
-
Agitation Failure: Poor mixing leads to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway. It also prevents efficient heat transfer to the cooling jacket.
Prevention & Mitigation Protocol:
-
Controlled Addition: Add the nitrating agent (or the toluene substrate) slowly and sub-surface to a well-agitated mixture. This ensures the reaction proceeds as the reagent is added, preventing accumulation.
-
Monitor Internal Temperature: Always use a calibrated temperature probe to monitor the internal reaction temperature, not just the jacket temperature. Set strict upper and lower temperature limits.
-
Reverse Addition: Consider adding the 2,3-difluorotoluene to the mixed acid. This ensures the organic substrate is always the limiting reagent.
-
Heat Flow Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., RC1) to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and cooling requirements.
-
Emergency Preparedness: Ensure an emergency quench solution (e.g., a large volume of cold water or a suitable base) is readily available to quickly dilute and cool the reaction in case of a deviation.[1] All personnel must be trained on emergency shutdown procedures.[2]
Part B: Yield, Purity, and Byproduct Formation
Q2: My yield is significantly lower than expected. What are the common reasons?
A2: Low yield can be attributed to incomplete reaction, side reactions, or mechanical losses during workup. A systematic approach is needed to diagnose the issue.
Caption: Decision tree for troubleshooting low product yield.
Q3: My product is contaminated with an isomeric byproduct. How can I improve regioselectivity?
A3: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. In 2,3-difluorotoluene, you have three groups to consider:
-
-CH₃ group: Ortho-, para-directing and activating.
-
-F atoms: Ortho-, para-directing but deactivating.
The nitration of toluene typically yields a mixture of ortho and para isomers.[3] The fluorine atoms, while deactivating, also direct ortho and para to themselves. The final isomer distribution is a complex interplay of these electronic and steric effects. The desired product, this compound, results from nitration at the C4 position. The main isomeric byproduct would likely be from nitration at the C6 position.
Strategies to Improve Regioselectivity:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0-10 °C) generally increases selectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of less-favored isomers.[1]
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer ratios. Standard mixed acid (HNO₃/H₂SO₄) is common, but altering the ratio or using alternative nitrating systems (e.g., nitric acid in acetic anhydride) can sometimes shift the selectivity.
-
Solvent: While often run neat, using a co-solvent can sometimes influence the steric environment around the substrate, altering isomer ratios.
Q4: How can I minimize the formation of dinitro and other over-nitrated byproducts?
A4: Over-nitration occurs when the desired mononitrated product reacts again with the nitrating agent. The first nitro group is strongly deactivating, but under forcing conditions (high temperature, excess nitrating agent), a second nitration can occur.
Control Measures:
-
Stoichiometry: Use a slight deficiency or a stoichiometric amount (1.0-1.1 equivalents) of nitric acid relative to the 2,3-difluorotoluene.
-
Temperature: Maintain strict temperature control. Over-nitration is significantly more favorable at higher temperatures.
-
Reaction Time: Monitor the reaction progress (e.g., by GC or TLC). Once the starting material is consumed, quench the reaction promptly to prevent the product from reacting further.
Part C: Purification and Analysis
Q5: What is the most effective method for purifying the final product at scale?
A5: For solid organic compounds like this compound, recrystallization is typically the most scalable and cost-effective purification method.[4] Column chromatography is excellent for small-scale purification but becomes expensive and cumbersome at production scale. Distillation is only suitable if the compound is thermally stable and has a suitable boiling point.
| Method | Advantages | Disadvantages | Scalability |
| Recrystallization | High throughput, cost-effective, can yield very pure material. | Requires finding a suitable solvent system; some product loss in mother liquor. | Excellent |
| Column Chromatography | Excellent separation of closely related isomers and impurities. | High solvent consumption, labor-intensive, costly stationary phase. | Poor to Moderate |
| Vacuum Distillation | Good for removing non-volatile impurities. | Requires thermal stability of the product; may not separate isomers effectively. | Good |
Q6: Can you provide a detailed protocol for recrystallization and suggest suitable solvents?
A6: Certainly. The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures.
Recommended Solvents to Screen:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Hydrocarbons (Heptane, Hexane, Toluene)
-
Solvent/Anti-solvent pairs (e.g., Toluene/Heptane, Ethanol/Water)
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude solid in a suitable reactor. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This step is crucial for achieving high purity but can be challenging at scale.
-
Cooling: Allow the solution to cool slowly and without agitation. Slow cooling promotes the formation of larger, purer crystals. Once near room temperature, cooling can be continued in an ice bath to maximize yield.
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer at scale).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Q7: Which analytical techniques are best for quality control of the final product?
A7: A combination of techniques is recommended for comprehensive quality control.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities, including residual starting material and isomeric byproducts. The mass spectrum provides definitive structural confirmation.[5] A non-polar or medium-polarity column (e.g., DB-5) is a good starting point.[6]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity (e.g., reporting as % Area). HPLC with UV detection is a standard method for analyzing aromatic nitro compounds.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for unambiguous structure elucidation. ¹⁹F NMR is particularly valuable for confirming the fluorine substitution pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, especially the characteristic strong absorbances for the nitro group (typically ~1520 cm⁻¹ and ~1340 cm⁻¹).
References
Technical Support Center: Optimizing Substitutions on 1,2-Difluoro-3-methyl-4-nitrobenzene
Welcome to the technical support center for synthetic organic chemistry. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and optimization strategies for nucleophilic aromatic substitution (SNAr) reactions on 1,2-difluoro-3-methyl-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What makes this compound reactive towards nucleophiles, and which fluorine is expected to react?
A1: The reactivity of this compound is driven by the powerful electron-withdrawing nature of the nitro group (-NO₂). This group significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This process is known as Nucleophilic Aromatic Substitution (SNAr).[1][2]
The SNAr mechanism involves two key steps:
-
Addition: The nucleophile attacks a carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]
-
Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring to yield the final product.[5]
In this specific molecule, both fluorine atoms are activated by the nitro group because they are located in the ortho (C1-F) and para (C2-F) positions relative to it. The negative charge of the Meisenheimer complex is effectively delocalized by the nitro group when the attack occurs at these positions.[2]
Regioselectivity: Predicting which fluorine will be substituted is the primary challenge.
-
C2-F (para to -NO₂): This position is strongly activated. The negative charge in the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group, leading to a very stable intermediate.
-
C1-F (ortho to -NO₂): This position is also strongly activated. However, it is adjacent to a methyl group, which introduces steric hindrance that can disfavor nucleophilic attack at this site.
Generally, attack at the C2 position (para to the nitro group) is electronically favored and less sterically hindered, often making it the major product. However, reaction conditions can be manipulated to influence or even reverse this selectivity.
Troubleshooting Guide
Q2: My reaction shows poor or no conversion. What are the likely causes and how can I fix it?
A2: Low conversion is typically due to insufficient reactivity of the nucleophile, poor solvent choice, or inadequate reaction conditions.
| Probable Cause | Explanation & Solution |
| Weak Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient ring. For O- or N-nucleophiles (alcohols, amines), ensure a suitable base is used to generate the more potent anionic form (alkoxide, amide). Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH or KOtBu) or a more inherently reactive nucleophile. |
| Incorrect Solvent | Protic solvents (water, methanol, ethanol) can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that stabilizes them and drastically reduces their reactivity.[6][7] Solution: Use a polar aprotic solvent like DMF, DMSO, NMP, or acetonitrile. These solvents solvate the counter-cation but leave the nucleophile "bare" and highly reactive.[8] |
| Insufficient Temperature | SNAr reactions have a significant activation energy barrier associated with the disruption of aromaticity to form the Meisenheimer complex. Solution: Gradually increase the reaction temperature. Monitor by TLC or LC-MS to find a balance between reaction rate and potential decomposition. A range of 50-120 °C is common. |
| Poor Base Selection | For nucleophiles requiring deprotonation, the base must be strong enough to generate the active nucleophile in sufficient concentration. Solution: Ensure the pKa of the base is significantly higher than that of the nucleophile. For alcohols, KOtBu or NaH are effective. For less acidic amines or thiols, K₂CO₃ or Cs₂CO₃ are often sufficient. |
Q3: I'm getting a mixture of C1 and C2 substitution products. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is one of the most significant challenges with this substrate. The key is to exploit the subtle electronic and steric differences between the two sites by carefully tuning reaction parameters.
Detailed Strategies:
-
Solvent Choice is Critical: This is the most powerful tool for controlling regioselectivity.
-
To Favor C2 (para) Substitution: Use traditional polar aprotic solvents like DMF or DMSO . These solvents promote the formation of the electronically favored Meisenheimer complex at the C2 position.
-
To Favor C1 (ortho) Substitution: Counterintuitively, nonpolar solvents like toluene can dramatically increase selectivity for the C1 position.[3][9] Research on the analogous 2,4-difluoronitrobenzene suggests this is due to the formation of a six-membered polar transition state involving the nucleophile, its counter-ion (e.g., K⁺), and the ortho-fluoro and nitro groups of the substrate. This organized transition state is favored in nonpolar media.[3]
-
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the reaction pathway with the lower activation energy. Start at room temperature and gradually increase only if the rate is too slow.
-
Steric Effects:
-
Nucleophile: A bulkier nucleophile will preferentially attack the less sterically hindered C2 position.
-
Base: Using a bulky, non-nucleophilic base can also influence the transition state.
-
Q4: I'm observing significant amounts of a di-substituted byproduct. How can I prevent this?
A4: The formation of a di-substituted product occurs when the initial mono-substituted product reacts again with the nucleophile. This is common because the product is often still activated enough for a second substitution.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the limiting reagent (typically the difluoro-nitrobenzene substrate) or exactly 1.0 equivalent of the nucleophile. Avoid a large excess of the nucleophile.
-
Mode of Addition: This is a highly effective process chemistry technique. Instead of adding the base to a mixture of the substrate and nucleophile, try one of these methods:
-
Method A (Slow Nucleophile Addition): Slowly add a solution of the pre-formed nucleophile (e.g., sodium phenoxide) to the substrate solution. This keeps the instantaneous concentration of the nucleophile low.
-
Method B (Slow Base Addition): Slowly add the base (e.g., KOtBu) to a mixture of the substrate and the protonated nucleophile (e.g., an alcohol).[3] This generates the active anionic nucleophile in situ at a low concentration. The highly reactive nucleophile is more likely to react with the more activated starting material than the less activated mono-substituted product, thus minimizing di-substitution.[3]
-
-
Lower Temperature: Reducing the temperature will slow down the second substitution reaction more significantly than the first, improving selectivity for the mono-substituted product.
Experimental Protocols
Protocol 1: General Procedure for Selective C2 (para) Substitution
This protocol is designed to favor substitution at the C2 position, which is electronically preferred and less sterically hindered.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a polar aprotic solvent (e.g., anhydrous DMF or DMSO, approx. 0.2 M concentration).
-
Nucleophile & Base: Add the nucleophile (e.g., an alcohol or amine, 1.05 eq). If the nucleophile requires deprotonation, add the appropriate base (e.g., K₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture at a controlled temperature (start at 50-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective C1 (ortho) Substitution
This protocol uses insights from recent literature to favor substitution at the more sterically hindered C1 position.[3][9]
-
Setup: To a flame-dried flask under an inert atmosphere, add the nucleophile (e.g., an alcohol or amine, 1.1 eq), the base (e.g., K₂CO₃, 1.5 eq), and a nonpolar solvent (e.g., anhydrous toluene, approx. 0.2 M).
-
Initial Stirring: Stir the suspension at 45-50 °C for 15-30 minutes to facilitate salt formation.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in toluene to the reaction mixture over 30-60 minutes.
-
Reaction: Maintain the temperature at 45-50 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
Technical Support Center: Safe Handling and Storage of 1,2-Difluoro-3-methyl-4-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 1,2-Difluoro-3-methyl-4-nitrobenzene (CAS No. not definitively assigned, isomer 1,2-Difluoro-4-methyl-5-nitrobenzene is CAS 127371-50-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data to ensure user protection and experimental integrity. The information is largely based on the known hazards of structurally similar fluorinated and nitrated aromatic compounds.
Section 1: Hazard Profile and Key Data
Q: What are the primary hazards associated with this compound?
A: Based on data for the closely related isomer 1,2-Difluoro-4-methyl-5-nitrobenzene and other similar nitroaromatic compounds, this substance should be handled as a highly hazardous material. The primary hazards include acute toxicity if swallowed or in contact with skin, and it causes significant skin and eye irritation.[1] Due to the nitrobenzene functional group, there is also a potential risk of causing methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (blue skin color).[2]
Table 1: GHS Hazard Classification and Physical Properties Data primarily based on the isomer 1,2-Difluoro-4-methyl-5-nitrobenzene
| Property | Value / Classification | Source |
| GHS Pictograms | Danger | --INVALID-LINK--[1] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₅F₂NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 173.12 g/mol | --INVALID-LINK--[1] |
| Appearance | Expected to be a solid or liquid | N/A |
| Storage Temperature | Store in a cool, dry, well-ventilated place | [3] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Q: What engineering controls are necessary when working with this compound?
A: All work involving this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[4][5] The fume hood provides critical protection against inhalation of toxic vapors or aerosols.[6] Ensure that the fume hood has adequate airflow and is functioning correctly before starting any work. An eyewash station and an emergency safety shower must be readily accessible and located close to the workstation.[2][7]
Q: What specific Personal Protective Equipment (PPE) is required?
A: A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection : Wear double gloves. The inner glove should be a standard nitrile glove, and the outer glove should be a chemically resistant material such as Viton™ or Butyl rubber.[2] Standard nitrile gloves alone are not sufficient for prolonged contact. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact.[8]
-
Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashes, such as transfers of larger quantities, a full-face shield should be worn in addition to goggles.[8][9]
-
Skin and Body Protection : A flame-resistant lab coat is required. For procedures with a significant splash risk, a chemically resistant apron over the lab coat is recommended. Ensure clothing fully covers all exposed skin.[8]
-
Respiratory Protection : When engineering controls like a fume hood are not feasible or during a large spill, a full-face respirator with cartridges appropriate for organic vapors and nitro compounds (e.g., ABEK type) is necessary.[8] All respirator use must comply with a formal respiratory protection program.
Section 3: Safe Handling and Standard Operating Procedures
Q: How should I handle the transfer of this chemical?
A: Handle this compound with extreme caution.[2] When transferring the material, whether solid or liquid, use spark-proof tools and ensure all containers are grounded and bonded to prevent static discharge, which could be an ignition source.[9] If possible, use automated or enclosed systems like a glovebox or a liquid handling system to minimize direct contact.[2] After handling, wash your hands and any potentially exposed skin thoroughly with soap and water.[9][10] Do not eat, drink, or smoke in the laboratory area.[2]
Q: What is the correct procedure for weighing the compound?
A: Weighing should be performed inside a fume hood or a ventilated balance enclosure. Use a "weighing by difference" method to minimize contamination. Tare a sealed container holding the chemical, transfer the desired amount into the reaction vessel inside the hood, and then re-weigh the sealed container. This prevents contamination of the balance and surrounding area.
Section 4: Storage and Incompatibility
Q: What are the correct storage conditions for this compound?
A: Store the compound in a tightly closed, properly labeled container.[10] The storage area should be a cool, dry, and well-ventilated location, separate from incompatible materials.[8] Store in a locked cabinet or area to restrict access to authorized personnel only.[11] Avoid exposure to high temperatures, direct sunlight, and ignition sources.[3][9]
Q: What substances are incompatible with this chemical?
A: Avoid contact with strong oxidizing agents and strong bases.[4] Nitroaromatic compounds can react violently with strong reducing agents or bases, and their presence can increase fire or explosion risk. Keep away from materials that could catalyze decomposition.
Section 5: Emergency Response and First Aid
Q: What should I do in the event of an accidental spill?
A: The response depends on the size of the spill. For any spill, the immediate priority is to ensure personnel safety.
-
Evacuate : Alert colleagues and evacuate the immediate area, except for those equipped to handle the cleanup.
-
Ventilate : Ensure the area is well-ventilated, typically by keeping the fume hood running.[10]
-
Control Ignition Sources : Remove all sources of ignition from the area.[8][9]
-
Containment : For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite, dry sand, or earth.[2][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[11][12]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal : Dispose of the waste container according to institutional and local hazardous waste regulations.[3]
Caption: Workflow for handling a chemical spill.
Q: What are the first aid procedures for exposure?
A: Immediate action is critical. Always seek medical attention after any exposure and provide the Safety Data Sheet (SDS) for this or a similar compound to the medical personnel.
-
Inhalation : Move the person to fresh air immediately.[6][13] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[9][13]
-
Skin Contact : Immediately remove all contaminated clothing, shoes, and jewelry.[9] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[9][13] Seek immediate medical attention.[9]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[13] Get immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water.[6][13] Never give anything by mouth to an unconscious person.[8][9] Call a poison control center or doctor immediately.[9][10]
Section 6: Frequently Asked Questions (FAQs)
Q: Can I work with this chemical on an open bench?
A: No. Due to its acute toxicity and potential for vapor inhalation, all manipulations must be performed within a certified chemical fume hood.[4][5]
Q: My nitrile gloves tore while I was working. What should I do?
A: Immediately stop what you are doing, move away from the chemical, and wash your hands thoroughly with soap and water for at least 15 minutes. Remove the torn gloves using a safe technique. Inspect your hands for any signs of contamination or irritation. Put on new, inspected gloves before resuming work. Report the incident to your supervisor.
Q: How do I dispose of empty containers?
A: Empty containers are still considered hazardous as they may retain chemical residue. They should be triple-rinsed with a suitable solvent (the rinsate should be collected as hazardous waste). The container should then be disposed of as hazardous waste according to your institution's guidelines. Do not reuse the container for any other purpose.
Q: Is this compound considered a carcinogen?
References
- 1. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. vastanichem.com [vastanichem.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sds.chemdox.com [sds.chemdox.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Peak Splitting in NMR of 1,2-Difluoro-3-methyl-4-nitrobenzene
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-Difluoro-3-methyl-4-nitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with peak splitting in their NMR analyses of this compound. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols to help you achieve high-quality, interpretable spectra.
Understanding the Molecule and Its Expected Spectrum
This compound is a substituted aromatic compound with a unique arrangement of fluorine, methyl, and nitro groups. This substitution pattern leads to a complex but predictable NMR spectrum. The primary challenge in interpreting its spectrum often lies in deciphering the intricate peak splitting arising from proton-fluorine (¹H-¹⁹F), and fluorine-fluorine (¹⁹F-¹⁹F) couplings.
Before diving into troubleshooting, it's crucial to have a baseline understanding of the expected couplings:
-
Proton-Fluorine Coupling (JHF): The protons of the methyl group and the aromatic proton will couple with the adjacent fluorine atoms. The magnitude of this coupling varies with the number of bonds separating the nuclei.
-
Fluorine-Fluorine Coupling (JFF): The two adjacent fluorine atoms will couple with each other.[1] Homonuclear fluorine coupling constants are typically larger than proton-proton couplings.[2]
-
Proton-Proton Coupling (JHH): While there is only one aromatic proton in this molecule, in related structures, proton-proton coupling would also be a factor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing more peaks than expected for the aromatic proton? It looks like a complex multiplet instead of a clean doublet of doublets.
This is a common issue stemming from the combined effects of coupling to two non-equivalent fluorine atoms and potentially long-range coupling to the methyl protons.
Root Causes and Explanations:
-
Multiple Coupling Partners: The aromatic proton (H-5) is coupled to the fluorine at position 2 (F-2) and the fluorine at position 1 (F-1). These two fluorine atoms are in different chemical environments, meaning they will have different coupling constants with H-5 (³JH5-F1 and ⁴JH5-F2). This results in a doublet of doublets.
-
Long-Range Coupling: There might be a small, long-range coupling (⁵J) between the aromatic proton and the protons of the methyl group. This can further split each peak of the doublet of doublets into a narrow quartet, though this may appear as peak broadening if the resolution is insufficient.
-
Second-Order Effects: If the chemical shift difference between coupled nuclei (in Hz) is not significantly larger than the coupling constant (J), second-order effects can distort the spectrum. This can lead to non-ideal peak intensities and additional splitting patterns.
-
Poor Shimming: An inhomogeneous magnetic field, resulting from poor shimming, can cause peak broadening and distortion, making it difficult to resolve the true multiplicity.[3][4][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a complex aromatic multiplet.
Step-by-Step Protocol:
-
Optimize Shimming:
-
Increase Resolution:
-
Increase the acquisition time to acquire more data points across the peaks.
-
Use a higher-field NMR spectrometer if available.
-
-
Solvent Effects:
-
Acquire the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆).[8] Different solvents can alter the chemical shifts of protons and fluorine, potentially increasing the separation between coupled signals and reducing second-order effects.
-
-
Selective Decoupling Experiments:
-
If your spectrometer allows, perform a ¹⁹F decoupling experiment. By irradiating the fluorine frequencies, the coupling to the protons will be removed, and the aromatic proton signal should collapse into a singlet (or a narrow quartet if coupled to the methyl group). This definitively identifies the source of the splitting.
-
-
2D NMR Spectroscopy:
-
Run a ¹H-¹⁹F Heteronuclear Correlation (HETCOR) experiment. This will show correlations between specific protons and fluorine atoms, allowing you to unambiguously assign the couplings.
-
Q2: The peaks for the methyl group appear broad and ill-defined. What is causing this?
Broadening of the methyl peak can be due to several factors, ranging from sample preparation to unresolved couplings.
Root Causes and Explanations:
-
Unresolved Long-Range Couplings: The methyl protons are expected to show long-range coupling to both F-2 (⁴JHF) and F-1 (⁵JHF). These small coupling constants may not be fully resolved, leading to a broadened singlet or a poorly resolved multiplet.
-
Sample Concentration and Viscosity: A highly concentrated sample can lead to increased viscosity, which in turn can cause peak broadening.
-
Paramagnetic Impurities: The presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can significantly shorten relaxation times and cause line broadening.
-
Poor Shimming: As with the aromatic proton, poor magnetic field homogeneity will broaden all peaks in the spectrum.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a broad methyl peak.
Step-by-Step Protocol:
-
Sample Preparation Review:
-
Ensure your sample is free of any particulate matter by filtering it through a small plug of glass wool into the NMR tube.
-
If the concentration is high, dilute the sample.
-
-
Degassing the Sample:
-
To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube. Alternatively, use the freeze-pump-thaw method for more sensitive samples.
-
-
Optimize Shimming:
-
Re-shim the magnet carefully, paying attention to both spinning and non-spinning shims.
-
-
Data Processing:
-
Apply a resolution enhancement window function (e.g., Lorentzian-to-Gaussian transformation) during data processing. This can help to resolve small couplings but may decrease the signal-to-noise ratio.
-
Q3: I'm performing a ¹⁹F NMR experiment. Why do the fluorine signals appear as complex multiplets?
The complexity of the ¹⁹F NMR spectrum is expected due to both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings.
Root Causes and Explanations:
-
Fluorine-Fluorine Coupling (³JFF): The two fluorine atoms at positions 1 and 2 are three bonds apart and will split each other's signals. Vicinal F-F coupling constants can be significant.
-
Fluorine-Proton Coupling:
-
F-2 will be coupled to the methyl protons (⁴JHF) and the aromatic proton (⁴JHF).
-
F-1 will be coupled to the aromatic proton (³JHF) and potentially show a very small long-range coupling to the methyl protons (⁵JHF).
-
-
Chemical Nonequivalence: The two fluorine atoms are not chemically equivalent due to the substitution pattern on the ring. Therefore, they will have different chemical shifts and will couple to each other.
Expected Splitting Patterns:
-
F-1 Signal: Will be split into a doublet by F-2. Each peak of this doublet will then be split into a doublet by the aromatic proton (H-5). Further smaller splitting by the methyl protons may also be observed.
-
F-2 Signal: Will be split into a doublet by F-1. Each peak of this doublet will be split into a doublet by the aromatic proton (H-5) and then into a quartet by the methyl protons.
Troubleshooting and Analysis Strategy:
-
Proton Decoupling: Acquire a ¹⁹F NMR spectrum with proton decoupling. This will simplify the spectrum by removing all ¹⁹F-¹H couplings. The two fluorine signals should then appear as a pair of doublets, showing only the ¹⁹F-¹⁹F coupling.
-
2D NMR Spectroscopy: A ¹H-¹⁹F HETCOR experiment is invaluable for assigning the complex couplings.
Summary of Expected Coupling Constants
| Coupling Type | Nuclei Involved | Expected J-value (Hz) | Notes |
| ³JHH | Aromatic H - Aromatic H | ~7-10 | Not applicable for this molecule, but relevant for analogs. |
| ⁴JHH | Aromatic H - Aromatic H | ~2-3 | Not applicable for this molecule. |
| ³JHF | Aromatic H - F | ~5-10[9] | Vicinal coupling. |
| ⁴JHF | Aromatic H - F / Methyl H - F | ~2-4[10] | Four-bond coupling. |
| ⁵JHF | Aromatic H - Methyl H / Methyl H - F | < 1 | Five-bond coupling, often unresolved. |
| ³JFF | Aromatic F - F | ~20 | Vicinal fluorine-fluorine coupling.[1] |
Note: These are typical ranges and the actual values for this compound may vary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. lsa.umich.edu [lsa.umich.edu]
- 4. mn.uio.no [mn.uio.no]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. [0803.0259] Improvements in 3D Automated Shimming Techniques in High-Resolution NMR [arxiv.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst and Reaction Optimization for 1,2-Difluoro-3-methyl-4-nitrobenzene
Welcome to the technical support guide for reactions involving 1,2-Difluoro-3-methyl-4-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting. We will delve into the underlying chemical principles to empower you to make informed decisions during your experimental work.
The primary reactivity of this compound is governed by Nucleophilic Aromatic Substitution (SNAr). The molecule is highly 'activated' for this reaction due to two key features:
-
A Powerful Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C4 position strongly withdraws electron density from the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[1][2][3]
-
Excellent Leaving Groups: The fluorine atoms are superb leaving groups in SNAr reactions. Despite fluorine's strong bond to carbon, its high electronegativity makes the attached carbon atom electron-deficient, which accelerates the rate-determining step: the initial nucleophilic attack.[3][4]
This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Do I need a transition metal catalyst (like Palladium) for nucleophilic substitution on this compound?
For most common nucleophiles (e.g., amines, alcohols, thiols), the answer is no . This molecule is highly activated for the classical Nucleophilic Aromatic Substitution (SNAr) mechanism, which does not require a metal catalyst. The reaction proceeds via the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][5]
A transition metal catalyst, such as one based on palladium, would be considered for a different type of reaction, like a Buchwald-Hartwig amination. However, such methods are typically reserved for unactivated or less-activated aryl halides. Using a palladium catalyst on this highly reactive substrate is generally unnecessary and could lead to undesired side reactions. The term "catalysis" in the context of SNAr on this substrate almost always refers to base catalysis .[6][7]
Q2: Which fluorine atom is more likely to be substituted? How can I control regioselectivity?
The regioselectivity is dictated by the electronic effects of the substituents on the ring.
-
Primary Site (C2): The fluorine atom at the C2 position is para to the strongly electron-withdrawing nitro group. This position is the most activated and will be the primary site of nucleophilic attack. The negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[1]
-
Secondary Site (C1): The fluorine atom at the C1 position is ortho to the nitro group. This position is also activated, but generally less so than the para position.
Therefore, you should expect the nucleophile to predominantly replace the fluorine at the C2 position.
While achieving perfect regioselectivity can be challenging, it can be influenced by:
-
Solvent Choice: In some systems, nonpolar solvents have been shown to favor ortho-substitution by promoting a six-membered polar transition state, though this is substrate-dependent.[8][9] For most applications, using a standard polar aprotic solvent will favor the electronically preferred para-substitution.
-
Steric Hindrance: A very bulky nucleophile might show a slightly different selectivity profile, but the electronic preference for the C2 position is very strong.
Q3: What is the best type of base to use and why?
The role of the base is typically to deprotonate the nucleophile (if it's not already anionic) or to facilitate the final elimination step from the Meisenheimer complex. The ideal base is strong enough to be effective but is non-nucleophilic to avoid competing with your primary nucleophile.
| Base Type | Examples | Use Case & Rationale |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Excellent general-purpose bases for alcohols, thiols, and secondary amines. Cesium carbonate is more soluble and often more effective but also more expensive. |
| Metal Hydrides | NaH, KH | Very strong, non-nucleophilic bases used to fully deprotonate alcohols and thiols before adding the electrophile (this compound). Caution: Reacts violently with water and protic solvents. |
| Organic Amines | Triethylamine (Et₃N), DIPEA | Weaker, non-nucleophilic bases often used when the nucleophile is a primary or secondary amine. They act as a scavenger for the HF that is generated. |
| Strong Organic Bases | DBU, TBD | Strong, non-nucleophilic amidine/guanidine bases used when a stronger base than carbonates is needed but hydrides are undesirable. |
Causality: The choice of base is critical. A base that is too weak will result in a slow or incomplete reaction. A base that is also a strong nucleophile (e.g., NaOH, NaOMe) will compete with your intended nucleophile, leading to a mixture of products.
Q4: How does solvent choice impact the reaction?
Solvent selection is one of the most critical parameters for a successful SNAr reaction. Dipolar aprotic solvents are overwhelmingly the preferred choice.[10][11][12]
| Solvent Type | Examples | Impact on SNAr Reaction |
| Dipolar Aprotic | DMSO , DMF , NMP, Acetonitrile | Highly Recommended. These solvents effectively solvate cations but poorly solvate anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[4] |
| Protic | Water, Ethanol, Methanol | Generally Avoid. These solvents form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and significantly reduces its reactivity and nucleophilicity.[10][13] |
| Nonpolar Aprotic | Toluene, Heptane, Dioxane | Niche Applications. Generally lead to very slow reaction rates due to poor solubility of the nucleophilic salt and the polar intermediate. However, they can be used to influence regioselectivity in specific cases.[8] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
// Nodes start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low or No Conversion", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="Mixture of Products / Poor Selectivity", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decomp [label="Starting Material Decomposition", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Low Yield Path check_base [label="Is the base strong enough?\n(e.g., K2CO3 vs NaH for an alcohol)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_solvent [label="Is the solvent polar aprotic?\n(e.g., DMSO, DMF)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_temp [label="Is the reaction temperature adequate?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_water [label="Was moisture rigorously excluded?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
sol_base [label="Action: Use a stronger base (e.g., Cs2CO3, NaH).\nEnsure stoichiometry is correct.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Action: Switch to DMSO or DMF.\nEnsure reagents are fully dissolved.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Action: Increase temperature incrementally.\nMonitor by TLC/LCMS.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_water [label="Action: Use anhydrous solvent and reagents.\nRun under inert atmosphere (N2/Ar).", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Products Path check_nuc [label="Is the base also a nucleophile?\n(e.g., NaOH, MeO-)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_disub [label="Is di-substitution occurring?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_regio [label="Is the wrong regioisomer forming?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
sol_nuc [label="Action: Use a non-nucleophilic base\n(e.g., K2CO3, NaH, DBU).", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_disub [label="Action: Use stoichiometric amount of nucleophile (1.0 eq).\nLower temperature. Add electrophile slowly.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_regio [label="Action: Confirm structure. Para-substitution is expected.\nConsider solvent screen (e.g., toluene) if ortho is desired.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Decomposition Path check_temp_high [label="Is the temperature too high?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check_base_strong [label="Is the base too strong / reactive?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
sol_temp_high [label="Action: Lower the reaction temperature.\nConsider a more reactive solvent to allow for milder conditions.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base_strong [label="Action: Use a milder base (e.g., K2CO3 instead of NaH).\nAdd base slowly at a lower temperature.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> low_yield; start -> side_products; start -> decomp;
low_yield -> check_base [label="No"]; check_base -> sol_base [label="Yes"]; check_base -> check_solvent [label="No"]; check_solvent -> sol_solvent [label="Yes"]; check_solvent -> check_temp [label="No"]; check_temp -> sol_temp [label="Yes"]; check_temp -> check_water [label="No"]; check_water -> sol_water [label="Yes"];
side_products -> check_nuc; check_nuc -> sol_nuc [label="Yes"]; check_nuc -> check_disub [label="No"]; check_disub -> sol_disub [label="Yes"]; check_disub -> check_regio [label="No"]; check_regio -> sol_regio [label="Yes"];
decomp -> check_temp_high; check_temp_high -> sol_temp_high [label="Yes"]; check_temp_high -> check_base_strong [label="No"]; check_base_strong -> sol_base_strong [label="Yes"]; } end_dot
Experimental Protocols
Protocol 1: Synthesis of 2-(Morpholino)-1-fluoro-5-methyl-4-nitrobenzene
This protocol details a typical SNAr reaction using morpholine as the nucleophile, which substitutes the most activated fluorine atom at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq).
-
Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMSO to the flask. Begin stirring. Add this compound (1.0 eq) followed by morpholine (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water. A precipitate (the product) may form.
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure product.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Analysis of 1,2-Difluoro-3-methyl-4-nitrobenzene
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This is particularly true for complex aromatic systems, where subtle electronic and steric effects can significantly influence chemical properties and biological activity. This guide provides an in-depth comparative analysis of ¹H and ¹⁹F NMR spectroscopy for the characterization of 1,2-Difluoro-3-methyl-4-nitrobenzene, a molecule whose substitution pattern presents a rich case study for understanding the interplay of various NMR parameters.
The inclusion of fluorine in organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, ¹⁹F NMR has become an indispensable tool for researchers.[1][2] This guide will delve into the theoretical underpinnings and practical application of both proton and fluorine NMR, demonstrating how their synergistic use leads to an unambiguous structural assignment.
The Subject Molecule: this compound
The structure of this compound presents a fascinating challenge for NMR analysis. The aromatic ring is substituted with two adjacent fluorine atoms, a methyl group, and a nitro group. This arrangement leads to a complex pattern of spin-spin couplings and chemical shift dispersions that, when properly interpreted, reveals a wealth of structural information.
Molecular Structure:
A diagram of the molecular structure.
¹H NMR Analysis: A Window into the Proton Environment
The ¹H NMR spectrum provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. For this compound, we expect to see signals for the two aromatic protons and the three methyl protons.
Predicted ¹H NMR Spectrum
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which deshields the ortho and para protons.[3] Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect. The fluorine atoms also exert a significant influence through both inductive and mesomeric effects.
-
Aromatic Protons (H-5 and H-6): These two protons are in different chemical environments and will therefore have distinct chemical shifts. H-6 is ortho to a fluorine atom and meta to a nitro group, while H-5 is meta to a fluorine atom and ortho to a nitro group. The strong deshielding effect of the nitro group is expected to dominate, shifting both protons downfield.[3]
-
Methyl Protons (CH₃): The methyl protons will appear as a single peak, as they are all chemically equivalent due to free rotation. The chemical shift will be in the typical range for an aromatic methyl group, but may be slightly influenced by the adjacent fluorine and nitro groups.
Splitting Patterns: The multiplicity of the signals is determined by the spin-spin coupling with neighboring nuclei.
-
H-5 and H-6: These protons will couple to each other, resulting in a doublet for each. Furthermore, they will exhibit long-range coupling to the fluorine atoms. This will result in a more complex splitting pattern, likely a doublet of doublets or a more complex multiplet for each proton.
-
Methyl Protons: The methyl protons are not adjacent to any other protons, so they will not exhibit proton-proton coupling. However, they will show long-range coupling to the adjacent fluorine atom (F-2), resulting in a doublet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2][4][5]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-5 | ~7.5 - 8.0 | ddd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 2-4, ⁵J(H-F) ≈ 1-2 |
| H-6 | ~7.0 - 7.5 | ddd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 6-8, ⁴J(H-F) ≈ 1-3 |
| CH₃ | ~2.3 - 2.6 | d | ⁴J(H-F) ≈ 2-3 |
¹⁹F NMR Analysis: A Direct Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][6] It provides direct information about the chemical environment of the fluorine atoms and their coupling to other nuclei.
Predicted ¹⁹F NMR Spectrum
For this compound, we expect two distinct signals in the ¹⁹F NMR spectrum, one for each fluorine atom.
-
Chemical Shifts: The chemical shifts of F-1 and F-2 will be different due to their distinct chemical environments. F-1 is ortho to another fluorine and a nitro group, while F-2 is ortho to a fluorine and a methyl group. Electron-withdrawing groups generally cause a downfield shift (less negative ppm values) in ¹⁹F NMR.[1]
-
Splitting Patterns: The fluorine atoms will couple to each other and to the neighboring protons.
-
F-1 and F-2: These two fluorine atoms are ortho to each other and will exhibit a large ³J(F-F) coupling, resulting in a doublet for each signal.
-
Each fluorine signal will be further split by coupling to the aromatic protons and the methyl protons. F-1 will couple to H-6, and F-2 will couple to H-5 and the methyl protons. This will result in each of the doublets being further split into more complex multiplets.
-
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Tune and match the probe for the ¹⁹F frequency.
-
Shim the magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio. However, a proton-coupled spectrum is necessary to observe the ¹H-¹⁹F coupling constants.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).[7]
-
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H-coupled) | Predicted Coupling Constants (Hz) |
| F-1 | ~ -120 to -140 | dm | ³J(F-F) ≈ 20-25, ³J(F-H) ≈ 6-8 |
| F-2 | ~ -130 to -150 | ddd | ³J(F-F) ≈ 20-25, ⁴J(F-H) ≈ 2-4, ⁴J(F-H) ≈ 2-3 |
Comparative Analysis and Structural Elucidation
The true power of NMR in structural elucidation comes from the synergistic interpretation of data from multiple nuclei. By combining the information from both ¹H and ¹⁹F NMR, we can build a complete picture of the molecule's connectivity and stereochemistry.
The key to unambiguous assignment lies in the spin-spin coupling network. The observed couplings between specific protons and fluorine atoms provide definitive evidence of their spatial proximity.
A diagram illustrating the key spin-spin couplings.
For instance, the observation of a ³J(H-F) coupling between H-6 and F-1, and a ⁴J(H-F) coupling between H-5 and F-2, confirms the relative positions of these nuclei. Similarly, the ⁴J(H-F) coupling between the methyl protons and F-2 definitively places the methyl group adjacent to the F-2 substituted carbon. The large ³J(F-F) coupling is characteristic of ortho-difluorinated aromatic systems.[8]
Comparison with Alternative Spectroscopic Techniques
While ¹H and ¹⁹F NMR are powerful tools, other techniques can provide complementary information:
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The signals for the carbon atoms bonded to fluorine will appear as doublets due to ¹J(C-F) coupling.
-
2D NMR (COSY, HMBC, HSQC): These techniques can be used to definitively establish the connectivity between protons and carbons, and to resolve any ambiguities in the assignment of the 1D spectra. For example, an HMBC experiment would show correlations between the methyl protons and the aromatic carbons, further confirming the structure.
Conclusion
The comprehensive analysis of this compound using a combination of ¹H and ¹⁹F NMR spectroscopy provides a clear and unambiguous structural elucidation. This guide has demonstrated how the careful interpretation of chemical shifts and coupling constants from both nuclei allows for a detailed understanding of the molecular architecture. For researchers in drug development and materials science, mastering these multinuclear NMR techniques is essential for accelerating the pace of innovation and ensuring the integrity of their scientific discoveries.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sfu.ca [sfu.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Deep Dive into the Mass Spectrometry Fragmentation of 1,2-Difluoro-3-methyl-4-nitrobenzene: A Comparative Guide
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and identification of organic molecules. For researchers and professionals in drug development and related scientific fields, a comprehensive understanding of fragmentation patterns is paramount for unambiguous compound characterization. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-Difluoro-3-methyl-4-nitrobenzene, a substituted nitroaromatic compound. We will dissect the expected fragmentation pathways, compare them with relevant alternatives, and provide a robust experimental protocol for its analysis.
The Decisive Fingerprint: Understanding EI Fragmentation of Nitroaromatics
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to predictable and reproducible fragmentation.[1] This process creates a unique mass spectrum, often referred to as a molecular fingerprint, which is invaluable for structural confirmation. For nitroaromatic compounds, the high charge-stabilizing ability of the aromatic ring often results in a discernible molecular ion peak (M+).[2] The subsequent fragmentation is typically dominated by the loss of the nitro group and other characteristic cleavages influenced by the substituents on the aromatic ring.
The fragmentation of this compound is expected to follow these established principles, with the fluorine and methyl groups directing the fragmentation pathways in a predictable manner. The molecular weight of this compound (C7H5F2NO2) is 173.12 g/mol , which will correspond to the molecular ion peak.[3]
Predicted Fragmentation Pathway of this compound
The electron ionization mass spectrum of this compound is anticipated to exhibit a series of characteristic fragment ions. The primary fragmentation events are expected to involve the nitro group, followed by cleavages related to the methyl and fluoro substituents.
A schematic of the predicted fragmentation is presented below:
Caption: Predicted electron ionization fragmentation pathway of this compound.
Key Predicted Fragmentation Steps:
-
Molecular Ion (m/z 173): The spectrum will likely show a prominent molecular ion peak at m/z 173, corresponding to the intact radical cation [C7H5F2NO2]+•.
-
Loss of Nitrogen Dioxide (m/z 127): A major fragmentation pathway for nitroaromatics is the cleavage of the C-N bond, leading to the expulsion of a nitrogen dioxide radical (•NO2), resulting in a fragment ion at m/z 127 ([C7H5F2]+•).[4][5]
-
Loss of Nitric Oxide (m/z 143): Another common fragmentation is the loss of a nitric oxide radical (•NO) to form an ion at m/z 143 ([C7H5F2O]+•).[4][5] This often involves a rearrangement.
-
Loss of a Methyl Radical (m/z 158): Benzylic cleavage can lead to the loss of a methyl radical (•CH3) from the molecular ion, producing a fragment at m/z 158 ([C6H2F2NO2]+•).
-
Further Fragmentation (e.g., m/z 99): The fragment at m/z 127 may undergo further fragmentation, such as the loss of carbon monoxide (CO), to yield an ion at m/z 99 ([C6H2F]+•).
Comparative Analysis: The Influence of Substituents
To appreciate the fragmentation pattern of this compound, it is instructive to compare it with simpler, related structures.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Structural Influence |
| This compound | 173 | 158 (-CH3), 143 (-NO), 127 (-NO2) | The interplay of fluoro, methyl, and nitro groups leads to a complex but predictable pattern. |
| 2,4-Difluoronitrobenzene [6][7] | 159 | 129 (-NO), 113 (-NO2), 101, 93 | Lacks the methyl group, so no -CH3 loss is observed. Fragmentation is dominated by the nitro and fluoro groups. |
| Nitrobenzene [8] | 123 | 93 (-NO), 77 (-NO2), 65, 51 | Serves as the parent structure. Its simpler spectrum highlights the foundational fragmentation of the nitroaromatic core. |
This comparison underscores how the addition of substituents (fluorine and methyl groups) provides additional fragmentation pathways and shifts the m/z values of common fragments, aiding in the specific identification of the target analyte.
Experimental Protocol: GC-MS Analysis
A robust and reliable method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12]
Caption: A typical workflow for the GC-MS analysis of a volatile aromatic compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography:
-
Injector: Use a split/splitless injector, typically set to 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analyzer: A quadrupole or ion trap analyzer.
-
Scan Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 200) to capture all relevant fragments.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Compare the experimental spectrum with the predicted fragmentation pattern and library spectra for confirmation.
-
Conclusion
The mass spectrometry fragmentation pattern of this compound, as predicted from established principles of organic mass spectrometry, provides a rich source of structural information. By understanding the characteristic losses of the nitro and methyl groups, and the influence of the difluoro substitution, analysts can confidently identify this compound. The comparative data and the detailed GC-MS protocol provided in this guide offer a comprehensive resource for researchers and professionals in the field, ensuring accurate and reliable analytical outcomes.
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Difluoronitrobenzene [webbook.nist.gov]
- 7. 2,4-Difluoronitrobenzene(446-35-5) 1H NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: Predicted GC-MS Spectrum - Nitrobenzene GC-MS (Non-derivatized) - 70eV, Positive (HMDB0041950) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Infrared (IR) spectroscopy of 1,2-Difluoro-3-methyl-4-nitrobenzene
An Application Scientist's Guide to the Infrared Spectroscopy of 1,2-Difluoro-3-methyl-4-nitrobenzene: A Comparative Analysis
As a Senior Application Scientist, this guide provides an in-depth analysis of the infrared (IR) spectrum of this compound. We will dissect its expected vibrational modes, compare them against structurally similar alternatives, and provide a field-proven protocol for acquiring high-fidelity data. This document is designed for researchers and professionals who rely on precise structural characterization in fields such as materials science and drug development.
Introduction: The Vibrational Fingerprint of a Complex Aromatic
Infrared spectroscopy is a cornerstone technique for identifying functional groups and elucidating molecular structure. For a polysubstituted aromatic compound like this compound, the IR spectrum is a complex but information-rich fingerprint. Each substituent—the nitro group, the fluorine atoms, and the methyl group—imparts unique vibrational signatures onto the benzene ring, while their relative positions influence the overall spectral profile.
This guide moves beyond a simple peak-list. We will explore the causality behind the expected absorptions, grounded in the electronic and steric effects of the substituents. By comparing the predicted spectrum of our target molecule with the known spectra of related compounds, we can build a robust framework for interpretation and positive identification.
Part 1: Theoretical Vibrational Mode Analysis of this compound
The structure of this compound presents several key vibrational regions. The interpretation relies on understanding the characteristic frequencies of each functional group and the aromatic framework.
-
Aromatic Ring Vibrations : The benzene ring itself gives rise to a series of characteristic absorptions.
-
C-H Stretching : Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[1][2] These bands are typically of low to medium intensity.
-
C=C Stretching : The complex in-ring carbon-carbon stretching vibrations produce a series of sharp peaks, often four, in the 1600-1450 cm⁻¹ range.[3] Two of the most prominent bands usually appear near 1600 cm⁻¹ and 1500 cm⁻¹.[2]
-
C-H Out-of-Plane (OOP) Bending : The strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the ring's substitution pattern.[1] For a 1,2,3,4-tetrasubstituted ring, the exact position of these "oop" bands can be complex, but their presence is a key indicator.
-
-
Nitro Group (NO₂) Vibrations : The nitro group is a strong electron-withdrawing group and produces two of the most intense and easily identifiable bands in the spectrum.
-
Fluoro (C-F) and Methyl (C-H) Vibrations :
-
C-F Stretching : The C-F stretching vibrations for aromatic fluorides typically result in strong, sharp bands in the 1300-1100 cm⁻¹ region. The presence of two adjacent fluorine atoms may lead to complex, coupled vibrations.
-
C-H Stretching and Bending (Methyl) : The methyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[5] Additionally, expect C-H bending (scissoring) modes around 1470-1450 cm⁻¹ and a symmetric "umbrella" bend near 1375 cm⁻¹.[5]
-
Part 2: A Comparative Spectral Guide
To build confidence in our assignments for this compound, we will compare its expected absorptions with those of structurally related molecules. This comparative approach is crucial for distinguishing isomers and understanding the electronic influence of each substituent.
Table 1: Comparison of Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Nitrobenzene[4] | p-Fluoronitrobenzene[6] | 1,2-Difluoro-4-methyl-5-nitrobenzene[7] |
| Aromatic C-H Stretch | ~3100-3050 | ~3080 | ~3110 | Not specified, but expected >3000 |
| Methyl C-H Stretch | ~2980-2870 | N/A | N/A | Not specified, but expected <3000 |
| NO₂ Asymmetric Stretch | ~1530-1515 | 1523 | 1531 | ~1530 |
| Aromatic C=C Stretch | ~1610, ~1500 | ~1608, 1585 | ~1610, 1590 | ~1620, ~1480 |
| NO₂ Symmetric Stretch | ~1345-1335 | 1347 | 1348 | ~1350 |
| C-F Stretch | ~1280-1200 (multiple bands) | N/A | ~1240 | ~1250 |
| C-H OOP Bending | ~850-800 | 753, 687 | ~850 | ~880, ~820 |
Analysis of Comparative Data:
-
Nitro Group Stretches : The position of the NO₂ stretches is remarkably consistent across these molecules, highlighting their reliability as a diagnostic tool. The slight shifts can be attributed to the changing electronic environment imposed by the fluorine and methyl groups.
-
C-F Stretch : The introduction of fluorine atoms creates strong absorptions in the 1300-1200 cm⁻¹ region, which are absent in nitrobenzene. This is a clear point of differentiation.
-
Aromatic Region (1600-1450 cm⁻¹) : While all compounds show C=C stretching in this region, the exact pattern, number of bands, and relative intensities are unique to each substitution pattern, serving as a fingerprint.
-
C-H OOP Bending : The C-H out-of-plane bending region is highly sensitive to the substitution pattern. Nitrobenzene, being monosubstituted, shows characteristic bands around 753 and 687 cm⁻¹.[8] The para-substituted p-Fluoronitrobenzene exhibits a strong band around 850 cm⁻¹. The more complex patterns of the tetrasubstituted target molecule and its isomer are expected to show multiple bands in the 880-800 cm⁻¹ range.[8]
Part 3: Experimental Protocol for High-Fidelity Data Acquisition
The trustworthiness of any spectral interpretation rests upon the quality of the experimental data. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a gold-standard technique for obtaining a high-resolution transmission spectrum.[9]
Step-by-Step Methodology for KBr Pellet Preparation
-
Material Preparation and Drying :
-
Rationale : KBr is highly hygroscopic; absorbed moisture will introduce broad O-H stretching bands (~3400 cm⁻¹) and a H-O-H bending band (~1640 cm⁻¹), which can obscure sample peaks.[10][11]
-
Protocol : Place ~200 mg of spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to ensure it is completely dry.[12] Allow it to cool in a desiccator. All tools (agate mortar, pestle, die set) must be scrupulously clean and dry.
-
-
Grinding and Mixing :
-
Rationale : The sample must be homogeneously dispersed in the KBr matrix at a low concentration to avoid saturated (flat-topped) peaks and to minimize light scattering, which causes a sloping baseline.[13]
-
Protocol : Weigh approximately 1-2 mg of the sample (a 1:100 to 1:200 sample-to-KBr ratio is ideal).[10][12] Add the sample to the mortar containing the ~200 mg of dried KBr. Grind the mixture gently but thoroughly for 2-3 minutes until it becomes a fine, homogenous powder with a flour-like consistency.[9]
-
-
Pellet Pressing :
-
Rationale : High pressure causes the KBr to become plastic and flow, forming a transparent disc that allows the IR beam to pass through with minimal scattering.[10] Applying a vacuum removes entrapped air, which can also cause scattering.[12]
-
Protocol : Carefully transfer the powder mixture into the pellet die. Distribute it evenly. Place the die into a hydraulic press. Apply a force of 7-8 tons for several minutes.[12] If the press allows, apply a vacuum during this time.
-
-
Sample Analysis :
-
Rationale : A properly prepared pellet should be translucent, not opaque or cloudy.
-
Protocol : Carefully release the pressure and extract the die. Gently remove the KBr pellet and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.
-
Caption: Figure 1: KBr Pellet Preparation Workflow
Conclusion
The infrared spectrum of this compound is predicted to be rich and highly characteristic. The definitive identification of this molecule relies on the observation of several key features: C-H stretching vibrations above and below 3000 cm⁻¹, strong and distinct asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches of the conjugated nitro group, intense C-F absorptions in the 1300-1200 cm⁻¹ fingerprint region, and a unique pattern of C=C and C-H bending vibrations.
By leveraging a comparative approach with structurally similar molecules and adhering to a rigorous, validated experimental protocol, researchers can confidently use IR spectroscopy to confirm the identity and purity of this compound, ensuring the integrity of their downstream applications.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]
- 7. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 10. shimadzu.com [shimadzu.com]
- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 12. azom.com [azom.com]
- 13. scienceijsar.com [scienceijsar.com]
A Comparative Guide to the X-ray Crystallography of 1,2-Difluoro-3-methyl-4-nitrobenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. Within the vast landscape of small molecule therapeutics, halogenated nitroaromatic compounds are of significant interest due to their unique electronic properties and synthetic versatility. This guide provides an in-depth technical comparison of the crystallographic analysis of 1,2-difluoro-3-methyl-4-nitrobenzene and its derivatives, offering insights into the experimental nuances and structural implications of halogen substitution.
While a definitive crystal structure for this compound itself is not publicly available at the time of this publication, this guide will leverage a detailed analysis of a closely related chloro-analogue, 1-chloro-2-methyl-4-nitrobenzene , as a primary comparative example. We will supplement this with crystallographic data from a fluorinated dinitrobenzene derivative to illuminate the distinct influence of fluorine on crystal packing. This comparative approach is designed to provide a robust framework for researchers tackling the crystallization and structural elucidation of this class of compounds.
The Significance of Fluorine in Medicinal Chemistry
The substitution of hydrogen with fluorine in a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. These same properties, however, present unique challenges and opportunities in the solid state, directly impacting the crystallization process and the resulting crystal packing. Understanding these effects is not merely an academic exercise; it is a critical step in controlling the solid-state properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.
Part 1: Synthesis and Crystallization Strategies
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing single crystals suitable for X-ray diffraction.
Synthetic Pathways: A Comparative Overview
The synthesis of halogenated methyl-nitrobenzene derivatives typically involves electrophilic nitration of a corresponding halogenated toluene. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring.
Hypothetical Synthesis of this compound:
Based on established protocols for similar compounds, a plausible synthetic route would involve the nitration of 2,3-difluoro-toluene. The fluorine and methyl groups are ortho-, para-directing, and the steric hindrance from the methyl group would likely favor nitration at the C4 position.
Caption: Synthetic route to the target compound.
Experimentally Validated Synthesis of 1-Chloro-2-methyl-4-nitrobenzene[1]:
A successful and efficient synthesis of the chloro-analogue starts from 4-chloroaniline. This multi-step process involves oxidation of the aniline to a nitro group, followed by a Friedel-Crafts alkylation to introduce the methyl group.
Experimental Protocol: Synthesis of 1-Chloro-2-methyl-4-nitrobenzene [1]
-
Preparation of Peroxytrifluoroacetic Acid: To a suspension of 90% hydrogen peroxide (2.7 mL, 0.1 mole) in dichloromethane (50 mL) cooled in an ice bath, add trifluoroacetic anhydride (17.0 mL, 0.12 mole). Stir the resulting solution for five minutes.
-
Oxidation: To the solution from step 1, add a solution of 4-chloroaniline (2.35 g, 0.025 mole) in dichloromethane (10 mL) dropwise over 30 minutes.
-
Reaction Completion: After the addition is complete, reflux the reaction mixture for one hour.
-
Workup: Wash the reaction mixture successively with water and 10% sodium carbonate solution. Dry the dichloromethane extract and concentrate to afford 4-nitrochlorobenzene.
-
Alkylation: Convert the resulting 4-nitrochlorobenzene to 1-chloro-2-methyl-4-nitrobenzene using methyl iodide and anhydrous aluminum chloride according to standard Friedel-Crafts procedures.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most significant bottleneck in X-ray crystallographic studies. For small organic molecules like the ones discussed here, several techniques can be employed. The choice is highly dependent on the compound's solubility profile.
| Crystallization Method | Principle | Best Suited For | Potential Issues |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Thermally stable compounds with moderate solubility. | Can be slow; may lead to oiling out or amorphous solids if evaporation is too rapid. |
| Vapor Diffusion | A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Small quantities of material; allows for fine-tuning of supersaturation. | Requires careful selection of solvent/anti-solvent pairs. |
| Antisolvent Addition | An anti-solvent is slowly added to a solution of the compound to induce precipitation and crystal growth. | Compounds with a wide range of solubilities in different solvents. | Rapid addition can lead to the formation of microcrystalline powder instead of single crystals. |
Experimental Protocol: Single Crystal Growth by Slow Evaporation [1]
-
Purification: Ensure the starting material (e.g., 1-chloro-2-methyl-4-nitrobenzene) is of high purity (>98%), as impurities can inhibit crystal growth.
-
Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., chloroform) at room temperature to form a nearly saturated solution.
-
Crystal Growth: Loosely cap the vial containing the solution and leave it in a vibration-free environment.
-
Monitoring: Allow the solvent to evaporate slowly over several days. Monitor for the formation of single crystals.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop.
Part 2: A Comparative Analysis of Crystal Structures
The substitution of a chlorine atom with a fluorine atom, while seemingly minor, can lead to significant differences in the resulting crystal packing due to the distinct electronic and steric properties of these halogens.
Crystallographic Data: Chloro- vs. Fluoro-Derivatives
Below is a comparison of the crystallographic data for our primary analogue, 1-chloro-2-methyl-4-nitrobenzene, and a representative fluorinated nitroaromatic compound.
| Parameter | 1-Chloro-2-methyl-4-nitrobenzene[1][2] | Monofluorinated Nitroaromatic Amine (C₁₀H₁₂FN₃O₄) |
| Formula | C₇H₆ClNO₂ | C₁₀H₁₂FN₃O₄ |
| Crystal System | Monoclinic | Trigonal |
| Space Group | P2₁/n | P3₁ |
| a (Å) | 13.5698(8) | 24.4751(3) |
| b (Å) | 3.7195(3) | 24.4751(3) |
| c (Å) | 13.5967(8) | 20.6899(2) |
| β (º) | 91.703(3) | 120 |
| Volume (ų) | 685.96(10) | 10733.4(3) |
| Z | 4 | 36 |
Key Observations:
-
Symmetry and Packing: The chloro-analogue crystallizes in a common monoclinic space group, while the more complex fluorinated amine derivative adopts a trigonal crystal system. This immediately highlights the profound impact of molecular structure on the overall crystal symmetry.
-
Unit Cell Dimensions: The unit cell of the fluorinated compound is significantly larger, in part due to the larger size of the molecule itself and a more complex packing arrangement with 12 molecules in the asymmetric unit (Z' = 12).
Intermolecular Interactions: The Decisive Factor in Crystal Packing
The way molecules arrange themselves in a crystal is governed by a delicate balance of intermolecular forces. In nitroaromatic compounds, π-π stacking and weak C-H···O hydrogen bonds are often dominant. The introduction of halogens adds another layer of complexity.
1-Chloro-2-methyl-4-nitrobenzene:
The crystal structure of this molecule is stabilized by a combination of π-π stacking interactions between adjacent benzene rings and C-H···O hydrogen bonds.[1] Additionally, close Cl···O contacts play a role in linking the molecules into chains. The molecule itself is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring.[1]
Caption: Key intermolecular interactions in 1-chloro-2-methyl-4-nitrobenzene.
The Role of Fluorine:
In contrast to chlorine, fluorine is a poor hydrogen bond acceptor. However, it can participate in other weak interactions, such as C-H···F and F···F contacts. More significantly, the high electronegativity of fluorine can polarize the aromatic ring, influencing the nature of π-π stacking interactions. In the crystal structure of the monofluorinated nitroaromatic amine, the packing is dominated by N-H···O hydrogen bonds, forming complex "doughnut-like" hexameric rings. This illustrates how the interplay of different functional groups dictates the final supramolecular assembly. Studies on fluorinated diaminonitrobenzenes have shown that fluorine atoms can contribute to the formation of p···π electron interactions, which can be a significant structure-directing force.[3]
Part 3: Data Collection and Refinement
The final step in the crystallographic process is the collection of diffraction data and the refinement of the crystal structure.
X-ray Data Collection
Modern X-ray diffractometers, typically equipped with CCD detectors, are used to collect diffraction data. For the chloro-analogue, data was collected at a low temperature (92 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1]
Caption: General workflow for X-ray diffraction data collection.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure. Direct methods are typically used to obtain an initial model of the structure, which is then refined against the experimental data. For the 1-chloro-2-methyl-4-nitrobenzene structure, the refinement was carried out against |F|² using the SHELXL program.[1] It is worth noting that even with modern techniques, challenges can arise. The crystals of the chloro-analogue were reported to be weakly diffracting, which can affect the quality of the final data.[1]
Part 4: Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard for structural elucidation, other techniques can provide valuable complementary information or serve as alternatives when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): When only microcrystalline powder is available, PXRD can be used. While more complex, it is possible to solve crystal structures from high-quality powder data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in a crystal, which can be used to validate a crystal structure or to distinguish between different polymorphs.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the geometry of a molecule and to analyze the intermolecular interactions that stabilize the crystal structure. This can be a powerful tool for rationalizing experimental findings.
Conclusion
The crystallographic analysis of this compound and its derivatives is a multifaceted process that requires careful consideration of synthesis, crystallization, and data analysis. By drawing detailed comparisons with the experimentally determined structure of its close analogue, 1-chloro-2-methyl-4-nitrobenzene, and other fluorinated nitroaromatics, we can anticipate the key structural features and intermolecular interactions that will govern the crystal packing of this important class of molecules. The substitution of chlorine with fluorine is not a trivial change; it fundamentally alters the electronic landscape of the molecule, leading to distinct supramolecular assemblies. A thorough understanding of these principles is essential for any researcher aiming to control the solid-state properties of these and other fluorinated compounds in the pursuit of novel therapeutics and materials.
References
A Comparative Guide to the Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene: An Essential Building Block in Medicinal and Agrochemical Research
Introduction
1,2-Difluoro-3-methyl-4-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. The unique arrangement of its substituents—two adjacent electron-withdrawing fluorine atoms, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—creates a molecule with distinct electronic properties and multiple reactive sites. This substitution pattern makes it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1]
This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering a detailed examination of a primary, direct method and a discussion of plausible alternative strategies. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing both theoretical insights and practical, actionable protocols.
Primary Synthetic Route: Electrophilic Nitration of 1,2-Difluoro-3-methylbenzene
The most direct and economically viable approach to this compound is the electrophilic aromatic substitution of the commercially available starting material, 1,2-difluoro-3-methylbenzene (also known as 2,3-difluorotoluene).[2][3] This method leverages well-established nitration chemistry, although the regioselectivity is a critical consideration due to the interplay of the directing effects of the substituents.
Mechanistic Insights and Regioselectivity
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[4] The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5] The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroaromatic product.
In the case of 1,2-difluoro-3-methylbenzene, the regiochemical outcome of the nitration is determined by the combined directing effects of the two fluorine atoms and the methyl group:
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.[4][8]
-
Fluorine Atoms (-F): Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate when substitution occurs at these positions.[9]
Considering the positions on the 1,2-difluoro-3-methylbenzene ring, the directing effects can be summarized as follows:
-
The methyl group at C3 directs towards C2, C4, and C6. The C2 position is already substituted.
-
The fluorine at C1 directs towards C2, C4, and C6. The C2 position is substituted.
-
The fluorine at C2 directs towards C1, C3, and C5. The C1 and C3 positions are substituted.
The positions most activated towards electrophilic attack are C4 and C6, which are para to the C1-fluoro and C3-methyl groups, and ortho to the C3-methyl group, respectively. The C4 position is sterically less hindered and is electronically favored by both the methyl and C1-fluoro groups, making it the most likely site for nitration. The C5 position is meta to the methyl group and is therefore less favored. Thus, the formation of this compound is the expected major product.
Workflow for the Nitration of 1,2-Difluoro-3-methylbenzene
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the nitration of similar fluorinated aromatic compounds and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,2-Difluoro-3-methylbenzene (98% purity)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 15 mL of concentrated nitric acid dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction: To the cold nitrating mixture, add 10.0 g (78.0 mmol) of 1,2-difluoro-3-methylbenzene dropwise via a dropping funnel over 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with stirring.
-
Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound as a yellow solid or oil.[10]
Expected Yield and Characterization:
-
Yield: 70-85%
-
Appearance: Yellow to orange solid or liquid[10]
-
Molecular Weight: 173.12 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-8.0 (m, 1H), 7.2-7.4 (m, 1H), 2.3-2.4 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (signals for 7 carbons, with C-F couplings).
-
¹⁹F NMR (CDCl₃, 376 MHz): Two distinct signals for the two fluorine atoms.
-
Mass Spectrometry (EI): m/z (%) = 173 (M⁺).
Alternative Synthetic Routes
While direct nitration is the most straightforward method, other synthetic strategies can be considered, particularly if the starting material, 1,2-difluoro-3-methylbenzene, is unavailable or if a different substitution pattern is desired initially.
Route A: Nucleophilic Aromatic Substitution (Halex Process)
This route would involve the substitution of two chlorine atoms with fluorine from a dichlorinated precursor, such as 1,2-dichloro-3-methyl-4-nitrobenzene. The Halex process (halogen exchange) typically employs an alkali metal fluoride like potassium fluoride in a polar aprotic solvent at high temperatures.
Halex Process for this compound Synthesis
Caption: Proposed Halex process for the synthesis of the target compound.
Challenges and Considerations:
-
Precursor Availability: The primary challenge of this route is the synthesis of the starting material, 1,2-dichloro-3-methyl-4-nitrobenzene. This would likely require a multi-step synthesis, potentially from 2,3-dichlorotoluene followed by nitration.
-
Reaction Conditions: The Halex reaction often requires harsh conditions (high temperatures and pressures), which can lead to side reactions and decomposition of the nitro-containing substrate.
-
Selectivity: Incomplete substitution could lead to a mixture of the desired product and chloro-fluoro intermediates, complicating purification.
Route B: Synthesis from an Aniline Precursor (Sandmeyer-type Reaction)
Another potential, though more convoluted, route involves the use of a Sandmeyer or Balz-Schiemann reaction to introduce the fluorine atoms.[1] For instance, one could start with 3-methyl-4-nitroaniline, perform a di-iodination, followed by a double halogen exchange to introduce the fluorine atoms. A more plausible, but still lengthy, approach might involve starting with 2,3-difluoroaniline, protecting the amine, performing a nitration, and then deprotecting. However, controlling the regioselectivity of the nitration would be challenging.
Comparative Analysis of Synthetic Methods
| Method | Starting Material Availability | Number of Steps | Yield (Estimated) | Scalability | Key Advantages | Key Disadvantages |
| Direct Nitration | Commercially available[2] | 1 | High (70-85%) | High | Direct, efficient, uses common reagents | Potential for isomeric impurities, requires careful temperature control |
| Halex Process | Not readily available | 2+ | Moderate to High | Moderate | Utilizes common industrial process | Harsh reaction conditions, precursor synthesis required |
| From Aniline Precursor | Varies | 3+ | Low to Moderate | Low | Versatile for analog synthesis | Multiple steps, potential for low overall yield, use of hazardous reagents |
Conclusion
For the synthesis of this compound, the direct electrophilic nitration of commercially available 1,2-difluoro-3-methylbenzene stands out as the most practical and efficient method. It is a single-step process that utilizes readily available and inexpensive reagents, and it is amenable to large-scale production. While alternative methods like the Halex process or routes involving aniline precursors are chemically plausible, they are hampered by the lack of readily available starting materials and the multi-step nature of the syntheses, which would likely result in lower overall yields and higher production costs. Therefore, for researchers and drug development professionals requiring access to this valuable synthetic intermediate, the direct nitration approach is the recommended and most logical synthetic strategy.
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. scispace.com [scispace.com]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2,3-Difluoro-1-methyl-4-nitrobenzene | 932373-72-3 [sigmaaldrich.com]
DFT calculations to predict the reactivity of 1,2-Difluoro-3-methyl-4-nitrobenzene
An objective guide to leveraging Density Functional Theory (DFT) for predicting the regioselectivity of Nucleophilic Aromatic Substitution on 1,2-Difluoro-3-methyl-4-nitrobenzene, offering a comparative analysis against related fluoronitrobenzene derivatives.
A Senior Application Scientist's Guide to Predicting Aromatic Reactivity with DFT
For researchers and professionals in drug development and materials science, Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for forging carbon-heteroatom bonds. Substrates like this compound are valuable building blocks, yet their substitution patterns can be non-intuitive. The regiochemical outcome—which of the two fluorine atoms will be displaced by a nucleophile?—is dictated by subtle electronic factors. Answering this question experimentally often involves a costly and time-consuming synthesis-and-characterization cycle.
This guide demonstrates how Density Functional Theory (DFT), a powerful computational quantum chemistry method, can provide robust, predictive insights into the reactivity of such molecules. By calculating specific electronic properties, we can forecast the most probable site of nucleophilic attack, thereby guiding experimental design and accelerating research. We will present a detailed protocol, compare our target molecule with relevant alternatives, and explain the causality behind our computational choices.
Theoretical Pillars: Unpacking Reactivity with DFT Descriptors
To predict where a nucleophile will attack an aromatic ring, we must identify the most electrophilic positions. DFT allows us to calculate several properties, or "descriptors," that quantify the electronic structure and reactivity of a molecule.
-
Frontier Molecular Orbital (FMO) Theory : The reactivity of a molecule is often governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[1] In an SNAr reaction, the nucleophile donates electrons into the electrophile's empty orbitals. The LUMO is the lowest energy, most accessible empty orbital, and its spatial distribution highlights the regions most susceptible to receiving electrons.[2] Therefore, atoms with the largest LUMO coefficients are prime candidates for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a general indicator of molecular stability; a smaller gap suggests higher reactivity.[1][3][4]
-
Mulliken Population Analysis : This method partitions the total electron density of a molecule among its constituent atoms, assigning a partial charge to each.[5][6] While the absolute values are highly dependent on the chosen basis set, Mulliken charges provide a useful qualitative map of the electrostatic landscape.[7][8] Carbon atoms bonded to electronegative groups (like fluorine and the nitro group) will exhibit a more positive partial charge, marking them as potential electrophilic sites.
-
Fukui Functions : Among the most sophisticated reactivity descriptors, the Fukui function, f(r ), quantifies the change in electron density at a point r when the total number of electrons in the system changes.[9] For practical applications, we use the "condensed Fukui function," which approximates this value for each individual atom in the molecule.[10] For predicting a nucleophilic attack, the relevant function is f+, which identifies the sites most favorable for gaining an electron.[11][12] The atom with the highest f+ value is the predicted site of reaction.[13]
-
σ-Complex (Meisenheimer Intermediate) Stability : A more direct approach involves modeling the actual reaction intermediates. The SNAr reaction proceeds via a two-step mechanism involving a negatively charged intermediate known as a σ-complex. By calculating the relative energies of the two possible σ-complexes (one for attack at C1 and one for attack at C2), we can predict the major product.[14][15] The reaction pathway that proceeds through the more stable, lower-energy intermediate will be kinetically favored.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to perform a comprehensive DFT analysis using the Gaussian suite of programs, a widely adopted standard in computational chemistry.[16][17]
Part 1: Molecular Geometry Optimization
The first step is to determine the most stable 3D structure of the molecule at its electronic ground state.
-
Build the Molecule : Construct the this compound molecule using a graphical interface like GaussView or a free alternative like Avogadro.
-
Set Up the Input File : Create a Gaussian input file (.gjf). The key section specifies the calculation parameters. For reliable results with organic molecules of this type, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a well-vetted choice. The "+" indicates the addition of diffuse functions to better describe anions (important for SNAr), and "(d,p)" adds polarization functions for improved geometric accuracy.
-
Example Input Route Section : #p B3LYP/6-311+G(d,p) Opt Freq
-
Opt requests a geometry optimization.
-
Freq requests a frequency calculation to be performed on the optimized geometry.
-
-
Run the Calculation : Submit the input file to Gaussian.
-
Verify the Minimum : After the calculation completes, check the output file. A successful optimization will show "Optimization completed." The subsequent frequency calculation must show zero imaginary frequencies to confirm the structure is a true energy minimum.
Part 2: Calculation of Reactivity Descriptors
Using the optimized geometry, we perform further calculations to obtain the electronic properties.
-
Extract HOMO/LUMO and Mulliken Charges : These are standard outputs of the optimization job. They can be found in the .log or .out file. The orbital energies are listed, and the Mulliken charges are typically presented in a summary table.
-
Calculate Condensed Fukui Functions (f+) : This requires a finite difference approach involving three separate calculations, all using the exact same optimized geometry from Part 1.
-
Calculation A (Neutral) : A single-point energy calculation on the neutral molecule (charge=0). Use the Pop=MK keyword to get high-quality atomic charges.
-
Calculation B (Anion) : A single-point energy calculation on the molecule with one extra electron (charge=-1).
-
Calculation C (Cation) : A single-point energy calculation on the molecule with one electron removed (charge=0, but with doublet spin multiplicity).
-
-
Compute f+ : The condensed Fukui function for nucleophilic attack on atom 'k' is calculated as:
-
fk+ = [Charge on atom k in Anion (B)] - [Charge on atom k in Neutral (A)]
-
This entire workflow is visualized in the diagram below.
References
- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mulliken [cup.uni-muenchen.de]
- 8. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 9. Fukui function - Wikipedia [en.wikipedia.org]
- 10. scm.com [scm.com]
- 11. The Utility of the HSAB Principle via the Fukui Function in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. medium.com [medium.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of 1,2-Difluoro-3-methyl-4-nitrobenzene
This guide provides an in-depth analysis of the electrochemical properties of 1,2-Difluoro-3-methyl-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the limited direct electrochemical data for this specific molecule, this document leverages a comparative approach. We will dissect the influence of its constituent functional groups by examining the electrochemical behavior of structurally related and well-characterized alternatives: nitrobenzene, 4-nitrotoluene, and 1,3-dinitrobenzene. Through this lens, we will establish a robust, predictive framework for understanding the redox characteristics of this compound, grounded in the fundamental principles of physical organic chemistry and electrochemistry.
The Electrochemical Landscape of Nitroaromatic Compounds
The electrochemical reduction of nitroaromatic compounds is a cornerstone of their chemistry, influencing their synthetic utility, biological activity, and environmental fate. The nitro group (-NO₂) is highly electrophilic and readily accepts electrons, undergoing a series of reduction steps that are highly dependent on the solvent, pH, and the electronic nature of other substituents on the aromatic ring.[1][2]
In aprotic, non-aqueous solvents such as acetonitrile (ACN) or dimethylformamide (DMF), the reduction typically proceeds through a well-defined pathway. The initial step is a reversible one-electron transfer to form a stable nitro radical anion (ArNO₂•⁻).[2][3] This is often followed by a second, typically irreversible, multi-electron reduction at a more negative potential, leading to the formation of species like the dianion, nitroso, and hydroxylamine derivatives.[3][4]
The potential at which these reduction events occur is a direct reflection of the electron density on the nitro group. Electron-withdrawing groups (EWGs) delocalize the negative charge of the radical anion, stabilizing it and shifting the reduction potential to less negative (more positive) values, making the compound easier to reduce. Conversely, electron-donating groups (EDGs) destabilize the radical anion, making the reduction more difficult and shifting the potential to more negative values.
Comparative Electrochemical Analysis
To build a predictive model for this compound, we will analyze the experimentally determined reduction potentials of key analogues. The data presented was obtained via cyclic voltammetry (CV), a powerful technique for probing redox behavior.[5]
Substituent Effects on Reduction Potentials
The following table summarizes the first (Epc₁) and second (Epc₂) cathodic peak potentials for our selected reference compounds, as determined by cyclic voltammetry in aprotic media.
| Compound | Structure | Substituent Effects | Epc₁ (V vs. ref) | Epc₂ (V vs. ref) | Key Observations & Rationale |
| Nitrobenzene | C₆H₅NO₂ | Baseline (H) | ~ -1.10 | ~ -1.80 | The benchmark for comparison. The first reduction to the radical anion is reversible.[2][6] |
| 4-Nitrotoluene | CH₃-C₆H₄-NO₂ | Weak EDG (-CH₃) | ~ -1.15 | ~ -1.90 | The electron-donating methyl group slightly destabilizes the radical anion, shifting the reduction potential to a more negative value compared to nitrobenzene.[7] |
| 1,3-Dinitrobenzene | C₆H₄(NO₂)₂ | Strong EWG (-NO₂) | ~ -0.85 | ~ -1.15 | The additional strongly electron-withdrawing nitro group significantly stabilizes the radical anion, making the first reduction much easier (less negative potential) than nitrobenzene.[3][8] |
| This compound | C₇H₅F₂NO₂ | Strong EWGs (-F), Weak EDG (-CH₃) | Predicted: < -1.10 V | Predicted: < -1.80 V | Expert Prediction: The two strongly electron-withdrawing fluorine atoms are expected to have a dominant effect over the weakly donating methyl group. This will significantly lower the electron density of the aromatic ring, stabilize the resulting radical anion, and thus make the compound easier to reduce than both nitrobenzene and 4-nitrotoluene. Its first reduction potential will likely be significantly less negative than -1.10 V. |
Causality Behind the Predictions:
The structure of this compound presents competing electronic effects. The two fluorine atoms are potent inductive electron-withdrawing groups. This effect strongly depletes the π-system of electron density, which in turn stabilizes the negatively charged radical anion formed upon the first electron transfer. The methyl group, being a weak electron-donating group through hyperconjugation, has an opposing but much weaker effect. Therefore, the net electronic influence of the substituents will render the nitro group more electrophilic than in nitrobenzene or 4-nitrotoluene, facilitating its reduction at a less negative potential. The precise potential would be influenced by the interplay of inductive and resonance effects, but the overall trend towards easier reduction is clear.
Experimental Protocols
To ensure the reproducibility and validity of electrochemical data, a standardized protocol is paramount. The following section details a self-validating methodology for performing cyclic voltammetry on nitroaromatic compounds in a non-aqueous solvent.
Materials and Reagents
-
Solvent: Acetonitrile (ACN), anhydrous, <50 ppm H₂O.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemistry grade, dried under vacuum.
-
Analytes: this compound and comparison compounds (Nitrobenzene, 4-Nitrotoluene, 1,3-Dinitrobenzene), >98% purity.
-
Internal Standard: Ferrocene (Fc), sublimed.
-
Gases: High-purity Argon or Nitrogen.
Standardized Cyclic Voltammetry Workflow
The following workflow is designed to provide consistent and high-quality data for the analysis of nitroaromatic compounds.
Figure 1: Standardized workflow for cyclic voltammetry experiments.
Step-by-Step Methodology
-
Preparation of Solutions: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte. Prepare a ~1-2 mM solution of the analyte in the electrolyte solution.
-
Electrode Polishing: The working electrode (e.g., a 3 mm glassy carbon electrode) surface must be meticulously cleaned to ensure reproducible results. Polish the electrode surface on a polishing pad with a 0.3 µm alumina slurry, followed by sonication in deionized water and then acetonitrile to remove any residual alumina particles.[9]
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell. The polished glassy carbon electrode serves as the working electrode, a platinum wire as the counter (auxiliary) electrode, and a silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode as the reference electrode.[10]
-
Deoxygenation: Transfer the electrolyte solution to the cell and deoxygenate by bubbling with high-purity argon or nitrogen for at least 10-15 minutes. Dissolved oxygen is electroactive and will interfere with the measurement of the analyte.[9]
-
Background Scan: Perform a cyclic voltammogram of the pure supporting electrolyte solution over the desired potential window to establish the solvent breakdown limits and ensure no interfering impurities are present.
-
Analyte Measurement: Add the analyte solution to the cell. Allow the solution to quiesce under a blanket of inert gas. Initiate the potential sweep, starting from a potential where no faradaic current flows (e.g., 0 V) and scanning towards negative potentials. A typical scan rate is 100 mV/s.
-
Internal Referencing: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution. Record another CV. The reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable internal reference potential, allowing for accurate comparison of data collected across different experiments or laboratories.[10][11] All potentials should be reported against the Fc/Fc⁺ couple.
The Nitroaromatic Reduction Mechanism
The electrochemical reduction of a nitroaromatic compound (ArNO₂) in an aprotic medium can be visualized as a multi-step process. The initial, and often most informative, step is the formation of the radical anion.
Figure 2: General reduction pathway for nitroaromatics in aprotic media.
Trustworthiness of the Protocol: This protocol is self-validating. The background scan (Step 5) confirms the purity of the medium. The analysis of peak current versus the square root of the scan rate confirms a diffusion-controlled process, which is expected for a solution-phase analyte.[5] Finally, the use of an internal standard (Step 7) corrects for any drift in the reference electrode potential, ensuring the data is authoritative and comparable.[10]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. article.aascit.org [article.aascit.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. ossila.com [ossila.com]
A Comparative Guide to the Biological Activity Screening of 1,2-Difluoro-3-methyl-4-nitrobenzene Derivatives
Introduction: Unlocking the Therapeutic Potential of Fluorinated Nitroaromatics
In the landscape of medicinal chemistry, the strategic combination of specific functional groups can transform a simple scaffold into a potent therapeutic candidate. The 1,2-difluoro-3-methyl-4-nitrobenzene core is a prime example of such a scaffold, integrating two key pharmacophores: the nitroaromatic system and fluorine substituents. Nitroaromatic compounds have a long-standing history as antimicrobial agents, with their biological activity often linked to the reductive bioactivation of the nitro group into cytotoxic radical species within target pathogens.[1][2][3] This process can lead to significant cellular damage, including DNA strand breaks, ultimately resulting in cell death.[1][4]
Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[5] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[6][7] Fluorination can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins, often leading to improved potency and a longer duration of action.[8][9]
This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives of this compound. We will delve into the rationale behind their design, present detailed, self-validating protocols for assessing their antibacterial, antifungal, and anticancer activities, and offer a comparative analysis of their potential efficacy against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
The Rationale: A Hypothesis-Driven Approach to Screening
The decision to screen derivatives of this compound is rooted in established structure-activity relationships (SAR).[10][11] Our central hypothesis is that by modifying the core structure—for instance, through nucleophilic aromatic substitution of one of the highly activated fluorine atoms—we can modulate the compound's electronic properties and lipophilicity to optimize its biological activity and selectivity.
-
Antimicrobial Potential: The potent electron-withdrawing nature of the nitro group and the adjacent fluorine atoms is expected to facilitate the reductive activation required for antimicrobial action.[1][12] We hypothesize that derivatives will exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
-
Anticancer Potential: The same reductive activation pathway that confers antimicrobial properties can also be exploited for anticancer activity, particularly in the hypoxic microenvironments characteristic of solid tumors.[3] Furthermore, the overall molecular structure may allow for intercalation with DNA or inhibition of key cellular enzymes, leading to cytotoxic effects in cancer cell lines.[13][14]
This screening guide is designed to rigorously test this hypothesis through a series of validated in vitro assays.
General Experimental Workflow
The screening process follows a logical progression from initial synthesis to broad-spectrum primary screening and subsequent dose-response analysis to quantify potency. This systematic approach ensures that resources are focused on the most promising candidates for further development.
Caption: General workflow for the synthesis and biological screening of novel compounds.
Part 1: Antimicrobial Activity Screening
The primary method for assessing antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[15] The broth microdilution method is the industry standard due to its accuracy, reproducibility, and suitability for high-throughput screening.[16][17]
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the microbial cell. This process, catalyzed by nitroreductases, generates a cascade of reactive nitrogen species, including the nitro anion radical, which are highly toxic and can cause widespread damage to cellular macromolecules like DNA.[4][12]
Caption: Proposed mechanism of reductive bioactivation for nitroaromatic antimicrobials.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from standard guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Microorganisms: Select relevant bacterial and fungal strains.
-
Bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Fungi: Candida albicans.
-
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Test Compounds: Prepare stock solutions of each derivative in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
Controls:
-
Positive Control: Ciprofloxacin for bacteria, Fluconazole for fungi.
-
Negative Control: Growth medium with microbial suspension only.
-
Vehicle Control: Growth medium with microbial suspension and the highest concentration of DMSO used.
-
Sterility Control: Growth medium only.[17]
-
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation: [18]
-
From a fresh 18-24 hour agar plate, select several isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
3. Assay Procedure: [19]
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (or control drug) to the first column of wells, resulting in a starting concentration (e.g., 256 µg/mL).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the second to last column. The last column serves as the growth control (no compound).
-
Inoculate each well (except the sterility control) with 5 µL of the prepared inoculum.
-
Seal the plates and incubate at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[16]
4. Data Interpretation:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
Comparative Data: Antimicrobial Activity (Hypothetical)
| Compound | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | -Cl | 8 | 16 | 32 |
| Derivative B | -OCH₃ | 32 | 64 | >128 |
| Derivative C | -CF₃ | 4 | 8 | 16 |
| Ciprofloxacin | Standard Antibiotic | 1 | 0.5 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 2 |
Data is hypothetical and for illustrative purposes only.
Part 2: Anticancer Activity Screening
The evaluation of cytotoxic potential is a critical first step in the discovery of new anticancer agents.[20] In vitro cytotoxicity assays measure a compound's ability to inhibit the growth or kill cancer cells.[21] The MTT and SRB assays are robust, colorimetric methods widely used for this purpose.[22][23]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cells.[21] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[23]
1. Preparation of Materials:
-
Cell Lines: Select relevant human cancer cell lines, such as MCF-7 (breast adenocarcinoma).
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Prepare stock solutions in DMSO.
-
Controls:
-
Positive Control: Doxorubicin.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., acidified isopropanol or DMSO).
2. Assay Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds or controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[20]
Comparative Data: Anticancer Activity (Hypothetical)
| Compound | Substitution Pattern | MCF-7 IC₅₀ (µM) |
| Derivative A | -Cl | 12.5 |
| Derivative B | -OCH₃ | 45.2 |
| Derivative C | -CF₃ | 5.8 |
| Doxorubicin | Standard Drug | 0.9 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This guide outlines a robust and systematic methodology for the initial biological screening of this compound derivatives. The hypothetical data presented illustrates how a comparative analysis can effectively identify promising candidates. In our example, "Derivative C," featuring a trifluoromethyl (-CF₃) substitution, demonstrated superior potency across antibacterial, antifungal, and anticancer assays, highlighting it as a lead candidate for further investigation.
The causality behind this enhanced activity could be attributed to the strong electron-withdrawing nature of the -CF₃ group, which may facilitate the necessary reductive bioactivation of the nitro group while also improving the compound's overall physicochemical properties, such as membrane permeability.[5]
The next logical steps for a lead compound like "Derivative C" would include:
-
Secondary Screening: Expanding the panel of microbial strains and cancer cell lines to determine the breadth of activity.
-
Selectivity Testing: Assessing cytotoxicity against non-cancerous human cell lines to establish a therapeutic index.
-
Mechanism of Action Studies: Conducting further biochemical and molecular assays to confirm the hypothesized mechanism of action.
-
Lead Optimization: Synthesizing additional analogues to further refine the structure-activity relationship and improve potency and safety profiles.
By adhering to these rigorous, hypothesis-driven screening protocols, researchers can efficiently navigate the early stages of drug discovery and unlock the therapeutic potential of novel chemical entities.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. benchchem.com [benchchem.com]
- 21. kosheeka.com [kosheeka.com]
- 22. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 1,2-Difluoro-3-methyl-4-nitrobenzene
For the vanguard of discovery—researchers, scientists, and drug development professionals—the imperative of safety in the laboratory cannot be overstated. This guide provides essential, immediate, and actionable intelligence on the safe handling of 1,2-Difluoro-3-methyl-4-nitrobenzene, a compound with significant potential in synthetic chemistry. As your dedicated partner in scientific advancement, we deliver insights that extend beyond the product, ensuring your research is both groundbreaking and safe.
Understanding the Hazard Profile: An Evidence-Based Assessment
Based on data from similar chemical structures, this compound is anticipated to be a hazardous substance. The primary concerns are its potential for acute toxicity if swallowed, inhaled, or in contact with skin, as well as its capacity to cause skin and eye irritation.[1][2][3] Aromatic nitro compounds are also known to pose risks of methemoglobinemia. Therefore, all handling procedures must be conducted with the assumption that this compound is toxic and requires stringent safety protocols.
| Hazard Classification (Inferred) | GHS Pictograms (Anticipated) | Associated Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | ❗ | Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | ❗ | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | ⚕️ | May cause damage to organs through prolonged or repeated exposure.[1] |
Your Personal Protective Armor: Essential PPE for Safe Handling
A multi-layered approach to Personal Protective Equipment (PPE) is crucial when working with this compound. This ensures comprehensive protection against all potential routes of exposure.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of halogenated and nitrated organic compounds, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]
-
Body Protection: A flame-resistant laboratory coat is essential. For operations with a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient, a properly fitted respirator with organic vapor cartridges may be necessary.
Operational Blueprint: From Benchtop to Disposal
A meticulously planned workflow is the cornerstone of safe laboratory practice. The following procedural steps provide a clear roadmap for handling this compound.
Pre-Operational Safety Checklist:
-
Information is Power: Review this guide and any available safety information for similar compounds thoroughly before commencing work.
-
Fume Hood Functionality: Verify that the chemical fume hood is functioning correctly and has a current certification.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Spill Kit Accessibility: Locate the laboratory's chemical spill kit and be familiar with its contents and use.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on all required personal protective equipment before entering the designated work area.
-
Controlled Dispensing: Conduct all weighing and transferring of the compound within the chemical fume hood. Use a spatula for solid transfers and a calibrated pipette for liquids if the compound is in solution.
-
Vessel Sealing: Keep all containers of this compound tightly sealed when not in use to prevent the escape of vapors.
-
Reaction Setup: When setting up reactions, ensure all glassware is free from defects and securely clamped.
-
Post-Handling Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
Waste Management and Disposal Strategy:
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
-
Waste Segregation: Halogenated and nitrated organic waste must be collected in a designated, clearly labeled, and sealed container. Do not mix with non-halogenated waste streams to ensure proper disposal and to manage costs effectively.
-
Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.
-
Rinsate Collection: The first rinse of any glassware that has contained this compound should be collected as hazardous waste.
-
Disposal Protocol: All waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office. Never pour chemical waste down the drain.
Visualizing the Workflow for Enhanced Safety
To further clarify the operational sequence, the following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: A streamlined workflow for handling this compound.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research, secure in the knowledge that you are prioritizing the well-being of yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
